Iron(III) chloride hexahydrate
Description
Historical Context of Ferric Compounds in Chemical Science
The story of ferric compounds is deeply intertwined with the history of chemistry itself. Early alchemists were intrigued by iron compounds, and while their primary goal was transmutation, their experiments led to the discovery of various iron-based substances, including early forms of iron chloride. alliancechemical.com The term "ferric" originates from the Latin word "ferrum" for iron and signifies that the iron is in the +3 oxidation state. alliancechemical.com
Iron compounds have been known and utilized since antiquity. libretexts.org For instance, Prussian blue, a deep blue pigment with the formula Fe₄[Fe(CN)₆]₃, is one of the oldest known inorganic compounds. libretexts.orgwikipedia.org The advancement of human civilization has been marked by the "Iron Age," a period defined by the ability to smelt iron and create stronger tools and weapons. libretexts.orgrsc.org In the 19th century, ferric chloride found a niche in the developing field of photography, used in processes like the collodion (B3344781) method. alliancechemical.com The discovery of ferrocene, an organoiron compound, in the 1950s revolutionized the field of organometallic chemistry. wikipedia.org
Significance of Iron(III) Chloride Hexahydrate in Modern Chemical Research
In contemporary chemical research, this compound is a versatile and widely used reagent. morphisto.dechemimpex.com Its significance stems from its properties as an inexpensive, efficient, stable, and environmentally benign Lewis acid catalyst. benthamdirect.comresearchgate.net This makes it an attractive alternative to more expensive and toxic catalysts. benthamdirect.comresearchgate.net
The compound's ability to act as a catalyst is central to its importance. scispectrum.in It facilitates a wide range of chemical transformations, particularly in organic synthesis. scispectrum.inresearchgate.net Furthermore, its role extends to materials science, where it serves as a precursor for the synthesis of various iron-based nanomaterials with unique properties. nanorh.commerckmillipore.com In environmental science, it is utilized in water treatment and for the degradation of pollutants. chemimpex.comnanorh.com
Overview of Key Academic Research Trajectories for this compound
Current academic research involving this compound is diverse and expanding. Key areas of investigation include:
Catalysis in Organic Synthesis: A primary focus of research is the use of this compound as a catalyst for a variety of organic reactions. scispectrum.inmorphisto.desigmaaldrich.com This includes well-established reactions like Friedel-Crafts alkylations and acylations, as well as the development of new, more efficient, and environmentally friendly synthetic methods. scispectrum.inmorphisto.de
Materials Science and Nanotechnology: Researchers are actively exploring the use of this compound as a precursor for synthesizing iron oxide nanoparticles and other nanostructured materials. nanorh.commerckmillipore.com These materials exhibit interesting magnetic, catalytic, and optical properties, leading to applications in areas such as magnetic data storage, sensors, and nanomedicine. nanorh.comnanoshel.com
Environmental Remediation: The compound's role in environmental applications is another significant research trajectory. chemimpex.comnanorh.com This includes its use as a coagulant in water and wastewater treatment to remove impurities and pollutants. chemimpex.comnanorh.com Research also focuses on its catalytic properties for the degradation of organic pollutants in soil and water. nanorh.com
Biomedical Applications: Emerging research is investigating the potential of materials derived from this compound in the biomedical field. merckmillipore.com This includes the development of nano-coatings to enhance the antibiotic resistance of probiotics and the use of iron-based nanoparticles in drug delivery systems and as contrast agents for magnetic resonance imaging (MRI). nanorh.commerckmillipore.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | FeCl₃·6H₂O mpbio.comsigmaaldrich.com |
| Molar Mass | 270.30 g/mol sigmaaldrich.com |
| Appearance | Yellow-brown crystals scispectrum.in |
| Melting Point | 37 °C merckmillipore.com |
| Boiling Point | 280-285 °C (decomposes) merckmillipore.com |
| Solubility | Highly soluble in water chemimpex.com |
| CAS Number | 10025-77-1 merckmillipore.comsigmaaldrich.com |
Detailed Research Findings
Recent studies have highlighted the diverse applications of this compound across various scientific disciplines.
Catalysis in Organic Synthesis
A significant body of research focuses on the catalytic activity of this compound. It has been shown to be a highly efficient catalyst for the acetylation of alcohols, phenols, thiols, and amines under solvent-free conditions, offering an eco-friendly alternative to traditional methods. benthamdirect.comresearchgate.net Studies have also demonstrated its effectiveness in catalyzing Friedel-Crafts reactions, which are fundamental for creating carbon-carbon bonds in organic chemistry. scispectrum.inmorphisto.de For instance, it has been used for the regioselective arylation of α-amido sulfones to synthesize triarylmethanes. sigmaaldrich.com Furthermore, research has explored its use in the esterification of fatty acids and the synthesis of acyl azide (B81097) derivatives. sigmaaldrich.com
Materials Science
In the field of materials science, this compound is a key ingredient in the synthesis of advanced materials. For example, it has been used to create magnetic iron oxide nanoparticles from agro-waste sweet pepper extract for applications in sustainable nanotech packaging. merckmillipore.com It is also a component in the fabrication of graphitic carbon nitride/Fe coated textile nanocomposites that are effective in degrading dyes and other biohazards. merckmillipore.com Additionally, researchers have utilized it in the synthesis of various iron-based metal-organic frameworks (MOFs) which have shown promise as photocatalysts for water oxidation. rsc.org
Environmental Applications
The compound's utility in environmental remediation is another active area of research. It is widely employed as a coagulant in water treatment processes to remove suspended particles and pollutants. alliancechemical.comchemimpex.com Research has also shown its effectiveness in removing phosphates from wastewater, thereby mitigating environmental pollution. chemimpex.comnanoshel.com Furthermore, this compound is used to catalyze the degradation of organic pollutants in wastewater treatment. nanorh.com
Interactive Data Table: Recent Research Applications
| Research Area | Application of this compound | Key Finding |
| Organic Synthesis | Catalyst for acetylation reactions | Highly efficient and eco-friendly method for protecting functional groups. benthamdirect.comresearchgate.net |
| Materials Science | Precursor for magnetic iron oxide nanoparticles | Synthesis of sustainable nanomaterials for packaging applications. merckmillipore.com |
| Environmental Science | Coagulant in water treatment | Effective removal of impurities and pollutants from water. alliancechemical.comchemimpex.com |
| Biomedical | Component of a nano-coating for probiotics | Enhanced antibiotic resistance of Lactococcus lactis. merckmillipore.com |
Structure
2D Structure
Properties
IUPAC Name |
trichloroiron;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Fe](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural and Electronic Characterization of Iron Iii Chloride Hexahydrate
Crystallographic Analysis of [Fe(H₂O)₆]Cl₃ Crystal Structures
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For iron(III) chloride hexahydrate, these methods have been crucial in defining the coordination geometry of the iron center and the roles of water molecules and chloride ions in the crystal structure.
X-ray diffraction (XRD) is a primary tool for determining the crystal structure of solid materials. Studies on this compound have revealed that its structure is more complex than the simple formula FeCl₃·6H₂O might suggest. The crystalline form is actually comprised of the complex cation trans-[Fe(H₂O)₄Cl₂]⁺, a chloride anion (Cl⁻), and two molecules of water of crystallization. aip.orgthomassci.com
Three-dimensional single-crystal X-ray diffraction data has shown that this compound crystallizes in the monoclinic system, belonging to the C2/m space group. aip.orghimedialabs.comscientificlabs.ie In this structure, the iron(III) ion is octahedrally coordinated by four water molecules and two chloride ions in a trans arrangement. aip.orgthomassci.com The remaining chloride ion is not directly bonded to the iron center but exists as a counter-ion, and the two additional water molecules are incorporated into the crystal lattice. aip.org This arrangement indicates the presence of hydrogen bonding between the coordinated water molecules, the chloride counter-ion, and the lattice water molecules, in addition to the electrostatic forces. aip.org
Different hydrates of iron(III) chloride have been characterized, each with a distinct crystal structure. These include the dihydrate (FeCl₃·2H₂O), the disesquihydrate (FeCl₃·2.5H₂O), and the trisesquihydrate (FeCl₃·3.5H₂O), which feature different coordination geometries and the presence of the tetrachloroferrate ([FeCl₄]⁻) anion. wikipedia.org However, the hexahydrate form is distinct with its trans-[FeCl₂(H₂O)₄]⁺ cationic complex. wikipedia.org
Interactive Table: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | aip.orghimedialabs.comscientificlabs.ie |
| Space Group | C2/m (C₂h³) | aip.orghimedialabs.comscientificlabs.ie |
| a | 11.89 ± 0.02 Å | aip.org |
| b | 7.05 ± 0.01 Å | aip.org |
| c | 5.99 ± 0.01 Å | aip.org |
| β | 100.5 ± 0.2° | aip.org |
| Z (Formula units per unit cell) | 2 | aip.org |
| Coordination Geometry | Octahedral | aip.orgthomassci.com |
| Cationic Complex | trans-[Fe(H₂O)₄Cl₂]⁺ | aip.orgthomassci.com |
| Fe-Cl bond distance | 2.30 ± 0.02 Å | aip.org |
| Fe-OH₂ bond distance | 2.07 ± 0.02 Å | aip.org |
While X-ray diffraction is excellent for locating heavier atoms like iron and chlorine, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction is a complementary technique that is particularly sensitive to the positions of light elements, especially hydrogen. This makes it an invaluable tool for accurately mapping the hydrogen bonding network within hydrated crystals like this compound.
Neutron diffraction studies can provide detailed information on the orientation of the water molecules and the specific hydrogen bonds they form with the chloride ions and other water molecules in the lattice. This is crucial for a complete understanding of the crystal structure and the forces that stabilize it. While specific neutron diffraction studies focused solely on proton localization in this compound are not extensively detailed in the provided search results, the technique's utility for such purposes in similar hydrated and magnetic systems is well-established. aps.orgresearchgate.netornl.govnist.govacs.org For instance, neutron diffraction has been used to study the magnetic structure of anhydrous FeCl₃ and to investigate order-disorder phase transitions in related mixed-valence iron formate (B1220265) frameworks. aps.orgresearchgate.net
Spectroscopic Investigations of Iron(III) Coordination Environment
Spectroscopic techniques probe the energy levels within a molecule or ion, providing information about its electronic structure, oxidation state, and the nature of its chemical bonds. A variety of spectroscopic methods have been employed to characterize the iron(III) center in this compound.
Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing compounds. It can precisely determine the oxidation state and spin state of the iron nucleus. For this compound, Mössbauer spectra measured at 90 K confirm the presence of iron in the +3 oxidation state. researchgate.net The isomer shift (δ) and quadrupole splitting (Δ) values are characteristic of high-spin Fe(III) in an octahedral environment. researchgate.netmdpi.comsemanticscholar.org
In a study of various iron(III) chloride hydrates, the hexahydrate exhibited an isomer shift of 0.580 mm/s and a quadrupole splitting of 0.871 mm/s at 90 K for the trans-[FeCl₂(OH₂)₄]⁺ cation. researchgate.net These parameters are consistent with a high-spin d⁵ configuration for the Fe(III) ion. nih.govnih.gov The significant quadrupole splitting arises from the asymmetric electric field around the iron nucleus, caused by the different ligands (Cl⁻ and H₂O) in the coordination sphere. researchgate.net
Interactive Table: Mössbauer Parameters for Iron(III) Chloride Hydrates at 90 K
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (Δ) (mm/s) | Assignment | Reference |
| FeCl₃·6H₂O | 0.580 | 0.871 | trans-[FeCl₂(OH₂)₄]⁺ | researchgate.net |
| FeCl₃·2H₂O | 0.509 | 0.799 | trans-[FeCl₂(OH₂)₄]⁺ | researchgate.net |
| FeCl₃·2.5H₂O | 0.585 | 0.302 | cis-[FeCl₂(OH₂)₄]⁺ | researchgate.net |
| 0.380 | 0.310 | [FeCl₄]⁻ | researchgate.net | |
| FeCl₃·3.5H₂O | 0.575 | 0.256 | cis-[FeCl₂(OH₂)₄]⁺ | researchgate.net |
| 0.354 | 0.308 | [FeCl₄]⁻ | researchgate.net |
UV-Vis spectroscopy provides information about electronic transitions within a compound. The spectrum of an aqueous solution of this compound is characterized by intense charge-transfer bands in the UV region. researchgate.netosu.edu These ligand-to-metal charge transfer (LMCT) transitions involve the transfer of an electron from the chloride or water ligands to the iron(III) center. libretexts.org
The d-d transitions for high-spin Fe(III), which has a d⁵ electron configuration, are spin-forbidden and therefore very weak in intensity. libretexts.orgnahrainuniv.edu.iq Consequently, the color of iron(III) chloride solutions is primarily due to the tail of the strong LMCT bands extending into the visible region, rather than d-d transitions. libretexts.org The exact positions and intensities of these bands can be influenced by the specific chloro-aqua species present in the solution, which in turn depends on factors like concentration and pH. d-nb.inforsc.org
Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of molecules. acs.org In this compound, these techniques are particularly useful for characterizing the water molecules, both those coordinated to the iron ion and those present as water of crystallization. rsc.orgresearchgate.net
The vibrational spectra show bands corresponding to the stretching and bending modes of the water molecules. The frequencies of these modes are sensitive to the strength of the coordination to the metal ion and the extent of hydrogen bonding. For instance, the H-O-H bending vibration in crystalline FeCl₃·6H₂O is observed around 1601 cm⁻¹. researchgate.net The O-H stretching region, typically between 3000 and 3500 cm⁻¹, can provide detailed information about the different types of water molecules present in the crystal lattice. researchgate.net Furthermore, low-frequency bands in the Raman and IR spectra can be assigned to the Fe-O and Fe-Cl stretching vibrations of the [Fe(H₂O)₄Cl₂]⁺ complex, providing direct information about the coordination environment of the iron center. mdpi.com
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structuremdpi.com
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, the central iron atom is the focus. The complex in the crystal lattice is more accurately described as trans-[Fe(H₂O)₄Cl₂]Cl·2H₂O, where the iron(III) ion is in an octahedral coordination environment. XAS studies at the Fe K-edge (around 7112 eV) provide detailed insights into this environment. mdpi.com
The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the iron atom. researchgate.net The energy of the absorption edge itself provides a primary indication of the oxidation state; the edge for Fe(III) is at a higher energy than for Fe(II). In Fe(III) complexes, a weak pre-edge feature is often observed, which arises from the formally forbidden 1s → 3d electronic transition. nih.govbohrium.com The intensity and shape of this pre-edge peak are correlated with the coordination number and symmetry of the iron center. For instance, the intensity of this transition is generally lower for six-coordinate (octahedral) iron, as found in the hexahydrate complex, compared to four-coordinate (tetrahedral) iron. bohrium.com
The EXAFS region, which consists of oscillations at energies above the absorption edge, contains information about the local atomic structure around the absorbing iron atom. Analysis of these oscillations can determine the type, number, and distance of neighboring atoms in the first few coordination shells. For this compound, EXAFS analysis would quantify the Fe-O and Fe-Cl bond lengths within the trans-[Fe(H₂O)₄Cl₂]⁺ cation, as well as the degree of local structural disorder (Debye-Waller factor). princeton.edu Studies on aqueous Fe(III) solutions containing the [Fe(H₂O)₆]³⁺ complex serve as a useful comparison, where EXAFS fitting reveals the Fe-O bond distances of the hydrated ion. osu.edu
| XAS Region | Information Provided | Application to this compound |
|---|---|---|
| XANES | Oxidation State, Coordination Geometry & Symmetry | Confirms the Fe(III) oxidation state. The pre-edge peak intensity is characteristic of a six-coordinate, near-octahedral environment. bohrium.com |
| EXAFS | Neighboring Atoms (Number, Distance, Type), Structural Disorder | Determines the precise Fe-O and Fe-Cl bond lengths and coordination numbers in the trans-[Fe(H₂O)₄Cl₂]⁺ cation. princeton.edu |
Magnetic Properties of Iron(III) Centers in Hexahydrate Complexesaip.org
The magnetic properties of this compound are dictated by the electronic configuration of the Fe(III) ion. As a d⁵ metal ion in a weak-field octahedral environment provided by water and chloride ligands, the electrons remain unpaired, resulting in a high-spin (S = 5/2) state.
Electron Paramagnetic Resonance (EPR) Spectroscopynih.gov
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes paramagnetic species with unpaired electrons, such as the high-spin Fe(III) center in the hexahydrate complex. unam.mx For a high-spin (S = 5/2) system like this, the EPR spectrum is highly sensitive to the local electronic environment and symmetry of the iron ion, which is characterized by zero-field splitting (ZFS) parameters (D and E). researchgate.net
The EPR spectrum of a powdered sample of a high-spin Fe(III) complex is typically broad. rit.edu In environments with high symmetry (low ZFS), a signal near a g-value of 2 is expected. However, for Fe(III) complexes, distortions from perfect octahedral symmetry lead to significant ZFS. In cases of rhombic symmetry, a characteristic and often intense resonance is observed around g ≈ 4.3. researchgate.netrit.edu For complexes with axial symmetry, signals can appear around g ≈ 6 and g ≈ 2. rit.edu The specific g-values and features of the EPR spectrum for this compound are used to characterize the electronic ground state and the symmetry of the ligand field around the Fe(III) ion. nih.gov These measurements are typically performed at very low temperatures (e.g., liquid helium temperature, 4 K) to minimize spin-lattice relaxation effects. rit.edu
| EPR Parameter | Description | Relevance to this compound |
|---|---|---|
| Spin State (S) | Total electron spin quantum number | Characterized as a high-spin S = 5/2 system. researchgate.net |
| g-value | Proportionality factor between resonance frequency and magnetic field | Expected signals can appear near g ≈ 4.3 for rhombic systems or g ≈ 6 and g ≈ 2 for axial systems, indicative of the specific symmetry. rit.edu |
| Zero-Field Splitting (ZFS) | Lifting of spin sublevel degeneracy in the absence of a magnetic field | The magnitude of ZFS parameters (D and E) determines the overall shape and features of the EPR spectrum. researchgate.net |
Electronic Structure Calculations and Density Functional Theory (DFT) Studiesbohrium.comprinceton.eduacs.orgrais.isresearchgate.net
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT studies typically focus on the cationic complex, [Fe(H₂O)₆]³⁺, to simplify calculations, or the full trans-[Fe(H₂O)₄Cl₂]⁺ species to more accurately represent the solid-state structure. scite.ainih.gov
These calculations provide optimized molecular geometries that can be compared with experimental data from X-ray diffraction. DFT studies on the [Fe(H₂O)₆]³⁺ ion predict a regular octahedral (Oₕ) geometry, which is consistent with experimental expectations for the aqua ion. scite.ainih.gov Calculations can accurately predict structural parameters such as the Fe-O bond lengths. The inclusion of a Polarizable Continuum Model (PCM) to approximate the effects of a solvent or crystal lattice environment often improves the agreement between calculated and crystallographic data by shortening the calculated Fe-O distances. scite.ai
DFT is also employed to calculate vibrational frequencies, which can be compared to experimental data from Infrared (IR) and Raman spectroscopy. These calculations help in assigning specific vibrational modes, such as the Fe-O stretching and O-Fe-O bending modes. scite.ainih.gov Furthermore, DFT provides a detailed picture of the electronic structure, including the energies and compositions of the molecular orbitals. This allows for an analysis of the bonding interactions between the Fe(III) center and its ligands. Studies have also used DFT and its time-dependent extension (TD-DFT) to simulate electronic absorption spectra, helping to interpret the ligand-to-metal charge transfer (LMCT) bands observed in UV-Vis spectroscopy. nih.gov
| DFT Calculation Type | Predicted Property | Key Findings for [Fe(H₂O)₆]³⁺ / Related Complexes |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, overall structure | Predicts a regular octahedral geometry with Fe-O distances that agree well with experimental data, especially when solvation models are included. scite.ainih.gov |
| Vibrational Frequency Analysis | IR and Raman active modes | Computes Fe-O stretching and bending frequencies, aiding the interpretation of experimental vibrational spectra. scite.ai |
| Electronic Structure Analysis | Molecular orbital energies, spin-state energetics | Confirms the high-spin (sextet) ground state and provides insight into metal-ligand bonding and relative spin-state energies. |
| TD-DFT | Electronic absorption spectra (UV-Vis) | Simulates and helps assign ligand-to-metal charge transfer (LMCT) transitions. nih.gov |
Chemical Reactivity and Reaction Mechanisms Involving Iron Iii Chloride Hexahydrate
Hydrolysis Chemistry and Oligomerization Pathways of Aqua-Iron(III) Complexes
In aqueous solutions, the hexaaquairon(III) ion is a focal point of complex hydrolytic and polymerization processes. iupac.orgnih.govstackexchange.com The high charge density of the Fe³⁺ ion polarizes the coordinated water molecules, making them more acidic than bulk water. This leads to a series of hydrolysis reactions where protons are sequentially lost from the aqua ligands. nih.govresearchgate.net
The initial hydrolysis step involves the deprotonation of one of the coordinated water molecules to form the iron(III) pentaaquahydroxy complex ion. stackexchange.com This process is slow, but it initiates a cascade of further reactions. stackexchange.com These subsequent steps include the formation of various low-molecular-weight species. stackexchange.com This hydrolytic behavior is a key aspect of iron(III)'s aqueous chemistry, influencing its solubility and the formation of various solid phases. researchgate.netresearchgate.net
The hydrolysis of Fe³⁺ is a complex process that can be summarized in three main stages:
Hydrolysis to form mononuclear and dinuclear species like Fe(OH)²⁺, Fe(OH)₂⁺, and Fe₂(OH)₂⁴⁺. researchgate.net
Rapid growth into small polymers, followed by the formation of larger, more slowly reacting polymers. researchgate.net
Precipitation of solid phases such as iron oxides and oxyhydroxides, for instance, Fe(OH)₃, FeOOH, and Fe₂O₃. researchgate.net
Formation of Hydroxo-Bridged Iron(III) Species
As the hydrolysis of the [Fe(H₂O)₆]³⁺ complex proceeds, the resulting hydroxo- and aqua-iron(III) species can undergo condensation reactions. This leads to the formation of larger, polynuclear complexes where iron centers are linked by hydroxo-bridges (olation) and eventually oxo-bridges (oxolation). iupac.orguni-konstanz.de
A primary example is the formation of the dinuclear complex, the iron(III) hydroxo dimer, [Fe₂(μ-OH)₂(H₂O)₈]⁴⁺. iupac.orgnih.govacs.org This dimer and other polynuclear species are present in significant concentrations in aqueous iron(III) solutions within a specific pH and concentration range. iupac.org The formation of these hydroxo-bridged species is a critical step in the pathway toward the eventual precipitation of iron(III) hydroxides and oxides. uni-konstanz.de The process involves multiple iron(III) cores bridging via hydroxo-ligands, a reaction known as olation. uni-konstanz.de This is followed by oxolation, which results in oxo-bridged iron(III) cores. uni-konstanz.de These reactions are fundamental to understanding the transformation of soluble iron(III) into solid phases in various natural and industrial systems.
pH Dependence of Hydrolysis and Precipitation
The extent of hydrolysis and the subsequent precipitation of iron(III) species are strongly dependent on the pH of the aqueous solution. researchgate.netnih.govnih.gov The hydrolysis of the Fe³⁺ ion begins to occur at a pH greater than 3. researchgate.netnih.gov As the pH increases, the equilibrium of the hydrolysis reactions shifts, favoring the formation of more deprotonated and polynuclear species. researchgate.net
The precipitation of Fe³⁺ can happen through both hydrolysis and complexation reactions. researchgate.net In mildly acidic or alkaline natural waters, the concentration of free iron is very low due to the oxidation of Fe²⁺ and the formation of hydroxides. researchgate.net The formation of Fe(OH)₃ precipitates is observed at pH values of 2.0 and higher. researchgate.net
Ligand Exchange Kinetics and Thermodynamics
The coordinated water molecules in the [Fe(H₂O)₆]³⁺ complex can be replaced by other ligands, a process known as ligand substitution or exchange. The kinetics and thermodynamics of these reactions are crucial for understanding the behavior of iron(III) in the presence of various complexing agents.
Substitution Reactions with Organic and Inorganic Ligands
The [Fe(H₂O)₆]³⁺ complex and its hydrolyzed forms, such as the hydroxo dimer [Fe₂(μ-OH)₂(H₂O)₈]⁴⁺, readily undergo ligand substitution reactions with a wide array of both organic and inorganic ligands. iupac.orgnih.govacs.org
Studies on the iron(III) hydroxo dimer have shown that it reacts with various inorganic ligands, leading to the transient formation of di- and tetranuclear complexes. nih.govacs.org The reactions with different ligands occur at very similar rates, although the singly deprotonated, uninegatively charged form of a ligand reacts about an order of magnitude faster than its neutral form. nih.govacs.org The proposed mechanism for these reactions is a dissociative interchange (Id), where an intermediate complex is formed with the ligand coordinated to only one Fe(III) center before forming a bridge. nih.govacs.org
With organic ligands, such as hydroxamic acids, the substitution mechanism is complex. acs.org For instance, the kinetics of ligand exchange between ferric citrate (B86180) and desferrioxamine B (DFB) have been studied, revealing multiple pathways for the exchange, including direct association and dissociation-dependent mechanisms. researchgate.net Furthermore, small organic chelators can catalyze the exchange of Fe(III) between larger, high-affinity ligands by forming ternary complexes. rsc.org
Chelation Effects and Stability Constants
When a ligand can bind to the central metal ion through more than one donor atom, it is called a polydentate ligand or a chelating agent. The resulting complex, which contains one or more rings, is known as a chelate. The formation of chelates is generally more favorable than the formation of complexes with monodentate ligands, an observation known as the chelate effect. fiveable.me This enhanced stability is primarily due to a favorable entropy change upon chelation. fiveable.me
The stability of a complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of iron(III) complexes with various chelating ligands has been extensively studied. For example, the stability constants (log K) of iron(III) complexes with several phenolic ligands are in the range of 37.8–39.3, indicating very high stability. tandfonline.com The tendency of a complex to hydrolyze is inversely related to its stability; more stable complexes are less prone to hydrolysis. tandfonline.com
The interaction between Fe³⁺ and biodegradable aminopolycarboxylate chelants like GLDA and HIDS leads to the formation of various complexes depending on the pH. acs.org The stability of these complexes is crucial for their application in various fields.
Below is a table summarizing the stability constants (log K) for the formation of 1:1 complexes between Fe(III) and various ligands.
| Ligand (L) | log KFeL | Ionic Strength (M) | Reference |
| Ethylenediimino-bis(2-hydroxyphenyl)acetic acid (EHPG) | 39.3 | - | tandfonline.com |
| Ethylene-diiminobis(2-hydroxy-4-methyl-phenyl)-acetic acid (EDDHMA) | 38.3 | - | tandfonline.com |
| N,N'-bis-(2-hydroxybenzyl-trimethylenedinitrilo-N,N'-diacetic acid (BHTDA) | 37.8 | - | tandfonline.com |
| dl-2-(2-Carboxymethyl)nitrilotriacetic acid (GLDA) | 15.27 | 0.1 (KCl) | acs.org |
| 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) | 14.96 | 0.1 (KCl) | acs.org |
| dl-2-(2-Carboxymethyl)nitrilotriacetic acid (GLDA) | 14.79 | 1.0 (KCl) | acs.org |
| 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) | 14.34 | 1.0 (KCl) | acs.org |
Redox Chemistry and Electron Transfer Reactions
Iron(III) chloride is a mild oxidizing agent, and its redox chemistry is a fundamental aspect of its reactivity. wikipedia.org The Fe³⁺/Fe²⁺ redox couple plays a vital role in numerous chemical and biological processes. researchgate.netflinnprep.com
Iron(III) can be reduced to iron(II) by various reducing agents. For example, it can oxidize iron powder to form iron(II) chloride in a comproportionation reaction. wikipedia.org It can also be reduced by reagents like chlorobenzene. wikipedia.org In organic synthesis, iron(III) chloride can oxidize species like naphthols to naphthoquinones. wikipedia.org
The mechanisms of electron transfer reactions involving iron(III) complexes can be broadly classified as outer-sphere or inner-sphere. In an outer-sphere mechanism, the electron transfer occurs without any change in the coordination sphere of the reactants. chemsociety.org.ngchemsociety.org.ng For example, the reactions of [(FeHEDTA)₂O]²⁺ with ascorbic acid and some thiols proceed via an outer-sphere pathway. chemsociety.org.ngchemsociety.org.ng In contrast, an inner-sphere mechanism involves the formation of a bridged intermediate between the oxidant and the reductant. The reduction of the adipato-bridged dimer, [Fe(saloph)₂µ-adi], by various sulfur-containing species follows an inner-sphere path. chemsociety.org.ngchemsociety.org.ng
The oxidation of organic sulfides by iron(III)-polypyridyl complexes is another example of an electron transfer reaction. rsc.org The kinetics of electron transfer between aquairon(II) and tris(1,10-phenanthroline)iron(III) have also been investigated, suggesting a multi-step process involving the formation of an outer-sphere ion-pair. oup.com
The redox potential of the Fe³⁺/Fe²⁺ couple is significantly influenced by the ligands coordinated to the iron center. Complexation by ligands can shift the electrode potential, thereby affecting the thermodynamics of redox reactions. researchgate.net
Oxidation of Organic Substrates by Iron(III)
Iron(III) chloride hexahydrate is recognized as a versatile oxidizing agent and catalyst in a variety of organic transformations. researchgate.netnanorh.com Its efficacy stems from the Fe(III) center's ability to accept electrons, facilitating the oxidation of numerous organic substrates. These reactions are pivotal in both laboratory synthesis and industrial processes.
Research has demonstrated that Iron(III) chloride can catalyze the oxidative coupling of phenols. tandfonline.com In a notable application, FeCl₃ efficiently catalyzes the selective oxidative cross-coupling reaction between readily oxidized phenols and various 2-aminonaphthalene derivatives. nih.govacs.org The mechanism for this transformation is believed to involve an inner-sphere coupling between an iron-bound phenoxyl radical and a 2-aminonaphthalene ligand. nih.govacs.org The product outcome is dependent on the substituent on the phenol; for instance, phenols with alkyl groups at the para position yield N,O-biaryl compounds, whereas those with hydrogen or methoxy (B1213986) groups result in benzoquinone anils. acs.org
| Phenolic Substrate (para-R group) | Coupling Partner | Product Type | Reference |
| Alkyl | 2-Aminonaphthalene | N,O-Biaryl Compound | acs.org |
| H or OMe | 2-Aminonaphthalene | Benzoquinone Anil | acs.org |
Furthermore, this compound serves as an effective catalyst in oxidation reactions aided by co-oxidants and alternative energy sources. In the benzylic oxidation of diphenylmethane (B89790) to benzophenone, a system using tert-butyl hydroperoxide (TBHP) as the oxidant and FeCl₃·6H₂O as the catalyst showed significant catalytic activity. semanticscholar.org Microwave irradiation has been shown to enhance the efficiency of these oxidation reactions. semanticscholar.org
Visible light can also induce the oxidative capabilities of Iron(III) chloride. In a photocatalytic system, FeCl₃·6H₂O under blue light (400 nm) irradiation effectively oxidizes toluene (B28343) to benzoic acid in quantitative yield under aerobic conditions. chemrxiv.org The reaction is critically dependent on the presence of both light and oxygen. chemrxiv.org Mechanistic studies suggest that the process involves an ultrafast electron transfer from the substrate to the catalyst. chemrxiv.org
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
| Diphenylmethane | FeCl₃·6H₂O / TBHP | Conventional Heating | Benzophenone | 85% | semanticscholar.org |
| Toluene | FeCl₃·6H₂O (5 mol%) | Blue LED (400 nm), O₂, 45 °C | Benzoic Acid | Quantitative | chemrxiv.org |
| Benzene (B151609) | FeCl₃/mpg-C₃N₄ / H₂O₂ | Visible Light | Phenol | 97% Selectivity | rsc.org |
Reduction of Iron(III) to Iron(II) Species
The reduction of the Fe(III) ion to its Fe(II) state is a fundamental reaction of iron chloride and a crucial step in many of its catalytic cycles. This transformation can be achieved using a variety of reducing agents. A common laboratory and industrial reaction is the comproportionation of iron(III) chloride with iron metal to produce iron(II) chloride. wikipedia.org
2 FeCl₃ + Fe → 3 FeCl₂ wikipedia.org
Another synthetic route involves the reduction of FeCl₃ with chlorobenzene. wikipedia.org
2 FeCl₃ + C₆H₅Cl → 2 FeCl₂ + C₆H₄Cl₂ + HCl wikipedia.org
In analytical chemistry and organic synthesis, specific reducing agents are employed to convert Fe(III) to Fe(II). A study optimizing this reduction for the formation of the Fe(II)-phenanthroline complex identified optimal conditions for several common reducing agents. imist.ma The research concluded that hydroxylamine (B1172632) hydrochloride, sodium thiosulfate, and sodium borohydride (B1222165) are effective, each with distinct optimal reaction times and concentrations at a pH of 4.5. imist.ma
| Reducing Agent | Optimal Concentration to Reduce 5 ppm Fe(III) | Optimal Reducing Time | Reference |
| Sodium Thiosulfate (Na₂S₂O₃) | 8 ppm | 15 min | imist.ma |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | 5 ppm | 15 min | imist.ma |
| Sodium Borohydride (NaBH₄) | 150 ppm | 5 min | imist.ma |
The Fe(III)/Fe(II) redox cycle is central to the catalytic activity of iron chloride in many organic reactions. For example, in the photocatalytic oxidation of benzene to phenol, the rapid reduction of Fe³⁺ to Fe²⁺ by photo-irradiated electrons from the catalyst support is a key attribute of the system's high performance. rsc.org Similarly, in borrowing-hydrogen N-alkylation reactions, the in situ reduction of the Fe(III) precatalyst to the active Fe(II) species is essential for triggering the catalytic cycle under mild conditions. rsc.org The reduction of Fe(III) by phenols, such as 4-methylcatechol (B155104) and pyrogallol, is also a well-studied process, with the reaction rate being influenced by factors like pH and the structure of the phenolic compound. ajevonline.org
Reaction Pathways in Non-Aqueous and Molten Salt Systems
The reactivity of iron(III) chloride is not confined to aqueous media; it exhibits unique and useful behavior in non-aqueous organic solvents and molten salt electrolytes.
Non-Aqueous Systems: In organic synthesis, non-aqueous solvents are often preferred to avoid hydrolysis and other water-related side reactions. This compound, in combination with polymethylhydrosiloxane (B1170920) (PMHS), serves as an efficient catalytic system for the reduction of ketones and aldehydes to their corresponding alkanes. organic-chemistry.org This deoxygenation reaction proceeds with high yields in dichloroethane (DCE) under microwave irradiation, offering a cost-effective alternative to classic reduction methods. organic-chemistry.org The photocatalytic oxidation of toluene to benzoic acid is another example performed in a non-aqueous solvent, acetonitrile (B52724) (MeCN), where the solvent plays a critical role in the excited-state dynamics of the iron catalyst. chemrxiv.org
| Reaction Type | Substrate Example | Solvent | Reagents | Key Findings | Reference |
| Deoxygenation | Aromatic Ketones | Dichloroethane (DCE) | FeCl₃·6H₂O, PMHS | High yields under microwave irradiation. | organic-chemistry.org |
| Photocatalytic Oxidation | Toluene | Acetonitrile (MeCN) | FeCl₃·6H₂O, O₂ | Quantitative yield under visible light. | chemrxiv.org |
Molten Salt Systems: Molten salts provide a high-temperature, ionically conductive medium for electrochemical reactions. The electrochemistry of iron(III) has been extensively studied in various fused salt mixtures for applications like metal production and batteries. ntnu.no A promising route for energy-efficient iron production involves the electrolysis of anhydrous FeCl₃ in a LiCl-KCl eutectic molten salt at 500 °C. researchgate.netosti.gov This process can achieve high current density and high coulombic efficiency, producing iron metal with purity greater than 99%. researchgate.net
In other molten salt systems, such as CaCl₂-KF and CaCl₂-CaF₂-KF at 827 °C, the electrochemical reduction of Fe(III) (from an Fe₂O₃ source) to iron metal occurs in a single, diffusion-controlled step. researchgate.net The composition of the molten salt affects the diffusion coefficient and reduction rate of the Fe(III) species. researchgate.net These high-temperature electrochemical processes are being explored as part of a more sustainable approach to metallurgy. researchgate.netosti.gov
| Molten Salt System | Temperature | Fe(III) Source | Process | Product | Reference |
| LiCl-KCl eutectic | 500 °C | Anhydrous FeCl₃ | Electrolysis | Fe metal (>99% purity) | researchgate.net, osti.gov |
| CaCl₂-KF / CaCl₂-CaF₂-KF | 827 °C | Fe₂O₃ | Electrochemistry | Fe metal (dendritic) | researchgate.net |
| KCl+LiCl+NaCl | 550 °C | FeCl₃ | Cyclic Voltammetry | Study of Fe(II)/Fe(0) exchange | ntnu.no |
Coordination Chemistry of Iron Iii Chloride Hexahydrate As a Precursor
Synthesis of Novel Iron(III) Coordination Complexes
The Fe³⁺ center, a d⁵ metal ion, readily forms stable complexes with various donor atoms. The use of iron(III) chloride hexahydrate as a precursor allows for the straightforward synthesis of complexes by reacting it with the desired ligands in a suitable solvent.
This compound reacts with a variety of polydentate nitrogen-donor ligands to form stable complexes. These ligands, which can bind to the iron center through multiple nitrogen atoms, include heterocyclic amines, Schiff bases, and pyrazole-based compounds.
For instance, the reaction of FeCl₃·6H₂O with 2,2′-bipyridine (bpy) in an acidic aqueous solution yields the complex [Fe(bipy)Cl₄][bipy·H]. researchgate.netresearchgate.net Similarly, using 5,5′-dimethyl-2,2′-bipyridine (dmbipy) under the same conditions results in the formation of [Fe(dmbipy)₂Cl₂][FeCl₄]. researchgate.netresearchgate.net Tridentate ligands such as 2,2′:6′,2″-terpyridine (terpy) and 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) react with iron(III) chloride to form five-coordinate complexes like mer-[FeCl₃(terpy)] and mer-[FeCl₃(tptz)], where the geometry is dictated by the ligand. wikipedia.org
Pyrazole-based ligands have also been extensively used to create iron(III) complexes. uu.nlrsc.orgmdpi.com The self-assembly of iron(III) chloride with pyrazolyl-s-triazine ligands has been shown to produce pentacoordinated complexes such as [Fe(PipBPT)Cl₂][FeCl₄] and [Fe(MorphBPT)Cl₂][FeCl₄]. nih.gov Schiff base ligands, often synthesized via the condensation of an aldehyde or ketone with a primary amine, form another significant class of complexes. Unsymmetrical tetradentate Schiff base ligands with NSNO-donor sets have been used to synthesize octahedral iron(III) complexes, such as [Fe(pythsalI)]Cl₂. ajol.info
Table 1: Examples of Iron(III) Complexes with Polydentate N-Donor Ligands Synthesized from FeCl₃·6H₂O
| Ligand (Abbreviation) | Resulting Complex Formula | Coordination Geometry | Reference(s) |
|---|---|---|---|
| 2,2′-bipyridine (bpy) | [Fe(bipy)Cl₄][bipy·H] | Octahedral Cation, Tetrahedral Anion | researchgate.netresearchgate.net |
| 5,5′-dimethyl-2,2′-bipyridine (dmbipy) | [Fe(dmbipy)₂Cl₂][FeCl₄] | Octahedral Cation, Tetrahedral Anion | researchgate.netresearchgate.net |
| 2,2′:6′,2″-terpyridine (terpy) | mer-[FeCl₃(terpy)] | Distorted Trigonal Bipyramidal | wikipedia.org |
| Pyrazolyl-s-triazine (PipBPT) | [Fe(PipBPT)Cl₂][FeCl₄] | Pentacoordinated Cation, Tetrahedral Anion | nih.gov |
| Unsymmetric Schiff Base (pythsalHX) | [Fe(pythsalI)]Cl₂ | Octahedral | ajol.info |
Reflecting its hard Lewis acid character, the Fe³⁺ ion shows a strong preference for hard oxygen-donor ligands. rsc.orgnih.gov this compound is a common precursor for synthesizing complexes with ligands containing carboxylate, phosphine (B1218219) oxide, and hydroxamic acid functionalities. For example, reactions with 3-amino-2-pyrazinecarboxylic acid can yield mononuclear, dinuclear, or polynuclear complexes depending on the reaction conditions. belstu.by Bidentate bis(tertiary phosphine oxides) react with iron(III) chloride to form complexes like [Fe(L–L)₂Cl₂][FeCl₄], where the cation has a trans-octahedral structure. rsc.org Similarly, anhydrous iron(III) chloride reacts with triphenylphosphine (B44618) oxide (OPPh₃) to form the adduct FeCl₃(OPPh₃)₂, which can also be produced via the in-situ oxidation of triphenylphosphine in the presence of FeCl₃. chempap.orgwikipedia.orgwikiwand.com
Complexes with sulfur-donor ligands are also of significant interest, partly as models for the active sites of metalloenzymes. nih.govyale.edu Thiosemicarbazones, which are Schiff bases containing a sulfur atom, react with iron(III) chloride to form complexes where the ligand typically coordinates through both sulfur and nitrogen atoms. tandfonline.com For example, thiosemicarbazones derived from 5-nitro-1H-indole-2,3-dione form pentacoordinated iron(III) complexes. tandfonline.com Ligands like α-mercaptobenzacetohydroxamic acid, which possess a mixed SO'O donor set, have been shown to act as monobasic tridentate ligands, forming octahedral complexes with iron(III). rasayanjournal.co.in Arenethiolato ligands have been used to synthesize model complexes of cytochrome P-450, where intramolecular N-H···S hydrogen bonds are observed. acs.org
The reaction of iron(III) chloride with an excess of chloride ions or with other halide sources can lead to the formation of anionic halido-iron(III) complexes. The most common of these is the tetrachloroferrate(III) anion, [FeCl₄]⁻, which has a tetrahedral geometry. This species is formed when iron(III) chloride is dissolved in concentrated hydrochloric acid or when reacted with quaternary ammonium (B1175870) chlorides like tetraethylammonium (B1195904) chloride. nih.govwikipedia.orgwikiwand.com The formation of [FeCl₄]⁻ is a key feature in the structure of several complexes synthesized from FeCl₃·6H₂O, where it acts as the counter-anion to a cationic iron complex, as seen in [Fe(dmbipy)₂Cl₂][FeCl₄]. researchgate.netresearchgate.net
The direct reaction of this compound with alkali metal chlorides, such as NaCl or KCl, upon heating can produce the corresponding alkali-metal tetrachloroferrates, Na[FeCl₄] and K[FeCl₄]. wikipedia.orgwikiwand.comgoogle.com Other anionic species, such as the aquapentachloroferrate(III) ion, [FeCl₅(H₂O)]²⁻, have also been characterized. nih.gov The synthesis of halido-iron(III) complexes can also be achieved through post-complexation anionic exchange from other iron(III) salts. acs.org
Supramolecular Assembly and Metal-Organic Framework (MOF) Synthesis
This compound serves as a critical node for the construction of higher-order structures, including discrete supramolecular assemblies and extended porous networks like Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Iron(III)-based MOFs are of particular interest due to iron's low cost and low toxicity. This compound is a frequently used iron source for the solvothermal synthesis of these materials.
Two prominent examples are MOF-235 and MIL-101(Fe). MOF-235, with the formula [Fe₃O(1,4-BDC)₃(DMF)₃][FeCl₄], is built from trinuclear iron(III) oxo-centered clusters linked by 1,4-benzenedicarboxylate (1,4-BDC or terephthalate). utp.edu.myacs.orgrsc.org It is typically synthesized by heating FeCl₃·6H₂O and terephthalic acid in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol. acs.orgrsc.orgutp.edu.my The synthesis conditions, such as temperature and reactant ratios, can be sensitive, sometimes leading to the co-formation of the more porous MIL-101(Fe). rsc.org An optimized synthesis at 80 °C has been developed to produce a nearly pure MOF-235 product. rsc.org Both MOF-235 and MIL-101(Fe) exhibit significant porosity and have been investigated for applications in gas storage and separation, including the adsorption of carbon dioxide. utp.edu.myrsc.orgcsic.es
Table 2: Synthesis and Properties of Iron(III)-Based MOFs from FeCl₃·6H₂O
| MOF Name | Formula | Organic Linker | Synthesis Temperature | BET Surface Area (m²/g) | Reference(s) |
|---|---|---|---|---|---|
| MOF-235(Fe) | [Fe₃O(BDC)₃(DMF)₃][FeCl₄] | 1,4-Benzenedicarboxylic acid (1,4-BDC) | 80 °C | ~295 | utp.edu.myrsc.org |
| MIL-101(Fe) | Fe₃O(H₂O)₂X(BDC)₃·nH₂O | 1,4-Benzenedicarboxylic acid (1,4-BDC) | 80-150 °C | >2400 | rsc.orgcsic.es |
Beyond the formation of crystalline MOFs, iron(III) centers derived from FeCl₃·6H₂O can direct the self-assembly of molecules into discrete, complex supramolecular structures through coordination bonds and non-covalent interactions. These processes can be driven by the careful design of ligands and control of solution conditions.
For example, amphiphilic iron(III) Schiff base complexes have been shown to self-assemble in aqueous solutions to form nanoparticles. rsc.orgresearchgate.net The size and nature of these aggregates can be dependent on concentration, with some systems forming reverse micelle-like structures. rsc.org Such aggregation can influence the physical properties of the complex, such as its spin-crossover behavior. rsc.org
Coordination-driven self-assembly has also been used to construct well-defined, cage-like structures. Tetrahedral cages with four iron(III) centers have been synthesized and studied for their host-guest chemistry and potential biomedical applications, such as acting as carriers for drug molecules. colab.wsacs.org Non-covalent forces, particularly hydrogen bonding, play a crucial role in stabilizing the secondary coordination sphere and directing the assembly of larger architectures. nih.govnih.govresearchgate.netillinois.edu Intramolecular hydrogen bonds have been shown to modulate the reactivity and spectroscopic properties of iron centers in biomimetic complexes. nih.govacs.orgnih.gov
Photochemistry of Iron(III) Aqua and Ligated Complexes
The photochemistry of iron(III) complexes derived from this compound is primarily dictated by ligand-to-metal charge transfer (LMCT) electronic transitions. kudischlab.com In aqueous solutions, iron(III) exists as a variety of aqua and hydroxo complexes, such as [Fe(H₂O)₆]³⁺ and [Fe(OH)(H₂O)₅]²⁺. The absorption of ultraviolet (UV) light by these species initiates redox reactions, making them significant in various environmental and synthetic photochemical processes. montana.eduresearchgate.net The presence of chloride ions from the precursor can also lead to the formation of chloro complexes, like [FeCl(H₂O)₅]²⁺ and FeCl₂⁺, which have their own distinct photochemical behavior. dss.go.thacs.org
Upon excitation, these complexes can undergo photoreduction, leading to the formation of Fe(II) and highly reactive radicals. This process is a key initiation step in systems like the photo-Fenton reaction. dss.go.thacs.org The efficiency and pathway of these photochemical reactions are influenced by factors such as the wavelength of irradiation, pH, and the nature of the ligands coordinated to the iron center. researchgate.netresearchgate.net
The photoreduction of Fe(III) complexes is initiated by the absorption of a photon, which promotes an electron from a ligand-based orbital to a metal-centered d-orbital (LMCT). kudischlab.comresearchgate.net This process transiently creates an excited state that can then decay through several pathways, primarily leading to the reduction of Fe(III) to Fe(II) and the oxidation of a coordinated ligand.
In the case of aqua and hydroxo complexes, the primary photochemical process involves the transfer of an electron from a water or hydroxide (B78521) ligand to the iron center. The photolysis of the [Fe(OH)(H₂O)₅]²⁺ complex, which is often the most photoactive monomeric species in aqueous solutions, results in the formation of an iron(II) species and a hydroxyl radical (•OH). montana.eduresearchgate.net
Reaction Scheme for [Fe(OH)(H₂O)₅]²⁺ Photolysis: [Fe(OH)(H₂O)₅]²⁺ + hν → [Fe(II)(H₂O)₅]²⁺ + •OH
Ultrafast spectroscopy studies have shown that upon UV excitation of aqueous Fe(III) solutions, photoreduction and the subsequent release of •OH and Fe²⁺ occur within approximately 20 picoseconds. montana.edu
When chloride ions are present, chloro complexes such as FeCl²⁺ are formed. The photolysis of these complexes proceeds via a similar LMCT mechanism, but instead of a hydroxyl radical, a chlorine atom (Cl•) is generated. dss.go.thacs.orgresearchgate.net These chlorine atoms can then react with excess chloride ions to form the dichloride radical anion (Cl₂•⁻). dss.go.thacs.org
Reaction Scheme for FeCl²⁺ Photolysis: FeCl²⁺ + hν → Fe²⁺ + Cl• Cl• + Cl⁻ → Cl₂•⁻
The quantum yield of Fe(II) production—a measure of the efficiency of the photoreduction—is highly dependent on the specific ligand and the wavelength of light used for irradiation. For instance, Fe(III) complexes with carboxylate ligands often exhibit significant photoreduction quantum yields. researchgate.netnsc.ru The presence of dissolved oxygen generally lowers the net Fe(II) quantum yield because oxygen can re-oxidize the photochemically generated Fe(II) back to Fe(III). nsc.ru
The table below presents research findings on the photoreduction of various Fe(III) complexes, highlighting the products and quantum yields under different conditions.
| Fe(III) Complex | Ligand | Irradiation Wavelength (nm) | Products | Quantum Yield (Φ) of Fe(II) Formation | Reference |
| [Fe(OH)(H₂O)₅]²⁺ | Hydroxide/Aqua | < 400 | Fe(II), •OH | ~0.1 (for •OH) | montana.edu |
| FeCl²⁺ | Chloride/Aqua | 347 | Fe(II), Cl• | - | dss.go.th |
| Fe(III)-Oxalate | Oxalate | 308-436 | Fe(II), CO₂•⁻ | High, varies with λ | researchgate.netcaltech.edu |
| Fe(III)-Lactate | Lactate | 308, 351 | Fe(II), Oxidized Ligand | High | researchgate.net |
| Fe(III)-Citrate | Citrate (B86180) | - | Fe(II), Organic Radical | - | researchgate.net |
| Fe(III)-EDTA | EDTA | - | Fe(II), O₂•⁻ | pH-dependent | researchgate.net |
Note: Quantum yields can vary significantly based on experimental conditions such as pH, ligand concentration, and the presence of scavengers.
Photoinduced ligand dissociation is a competing or subsequent process to photoreduction following LMCT excitation. The excitation to an LMCT state results in the oxidation of the ligand and reduction of the metal center. researchgate.net This change in oxidation states can weaken the metal-ligand bond, leading to the dissociation of the (now oxidized) ligand. kudischlab.com
For simple aqua and chloro complexes of iron(III), the primary photochemical event is often the homolytic cleavage of the iron-ligand bond, which is a form of ligand dissociation. kudischlab.com As described previously, photolysis of [Fe(OH)(H₂O)₅]²⁺ and FeCl²⁺ leads to the dissociation and release of •OH and Cl• radicals, respectively, leaving behind an Fe(II) center. montana.eduacs.org
In complexes with multidentate organic ligands, the process can be more complex. The initial photoreduction of the iron center leads to an oxidized ligand radical, which may still be coordinated to the Fe(II) ion. nsc.ru This radical complex can be a relatively long-lived intermediate. nsc.ru The subsequent dissociation or rearrangement of this oxidized ligand radical constitutes the ligand dissociation step. For example, in the photolysis of Fe(III)-carboxylate complexes, the LMCT event is followed by decarboxylation of the carboxylate radical, leading to the formation of CO₂ and an alkyl radical, effectively representing a complete breakdown and dissociation of the original ligand. researchgate.netoup.com
The photochemical reaction of ferric chloride with 1,2-glycols provides a clear example of ligand dissociation and transformation. oup.com Irradiation of the Fe(III)-glycol complex leads to the reduction of Fe(III) to Fe(II) and the oxidative cleavage of the glycol, resulting in products like aldehydes or ketones. oup.com
The table below summarizes findings related to the photoinduced dissociation and transformation of ligands from Fe(III) complexes.
| Fe(III) System | Ligand | Irradiation Conditions | Key Dissociation/Transformation Products | Outcome | Reference |
| Ferric chloride - Ethylene (B1197577) glycol | Ethylene glycol | UV light in acetonitrile (B52724) | Acetaldehyde, Glyoxal | Dehydration and dehydrogenation of ligand | oup.com |
| Ferric chloride - 2,3-Butanediol (B46004) | 2,3-Butanediol | UV light | Acetaldehyde, Methyl ethyl ketone | Ligand fragmentation | oup.com |
| Ferric chloride - Methane | Methane | UV light (high-pressure mercury lamp) | Methyl chloride | Selective chlorination of substrate mediated by Cl• from FeCl₃ | sioc-journal.cn |
| Fe(III)-Salicylic Acid Derivatives | Salicylic Acid Derivatives | 355 nm | Fe(II), Phenoxy Radical | Electron transfer leading to oxidized ligand radical | nsc.ru |
| Fe(III)-Amine Ligand | Aminopyridyl | Visible light, O₂ | Imine-based Fe(II) complex, Picolinate | Oxidative cleavage of C-N bond in the ligand | acs.org |
The competition between ultrafast nonradiative decay and photoinduced ligand dissociation is a key area of research, with dissociation yields being limited by the efficiency of the initial bond cleavage event on a sub-100 femtosecond timescale. kudischlab.com Understanding these fundamental photochemical pathways is crucial for designing efficient iron-based photocatalytic systems. kudischlab.com
Catalytic Applications of Iron Iii Chloride Hexahydrate and Derived Catalysts
Organic Transformation Catalysis
Iron(III) chloride hexahydrate is a prominent catalyst in organic synthesis, valued for being inexpensive, stable, and relatively environmentally benign. researchgate.net It facilitates a wide array of reactions, including the formation of carbon-carbon bonds, oxidation, reduction, and polymerization. researchgate.netmdpi.com
Lewis Acid Catalysis in Organic Synthesis (e.g., Friedel-Crafts reactions, Diels-Alder reactions)
As a potent Lewis acid, this compound is instrumental in numerous organic reactions by activating substrates. morphisto.descispectrum.in Its ability to accept electron pairs makes it an effective catalyst for fundamental transformations like Friedel-Crafts reactions and Diels-Alder cycloadditions. scispectrum.inwikipedia.org
Friedel-Crafts Reactions: Iron(III) chloride is a classic catalyst for both Friedel-Crafts alkylation and acylation, which are pivotal methods for attaching alkyl or acyl groups to aromatic rings. scispectrum.inbeilstein-journals.org These reactions are fundamental in producing a wide range of compounds, including those used in pharmaceuticals and dyes. scispectrum.in For instance, this compound has been successfully used to catalyze the Friedel-Crafts acylation of various electron-rich benzene (B151609) derivatives with acetic anhydride (B1165640), achieving yields between 65% and 94%. beilstein-journals.org The proposed mechanism for some iron-catalyzed reactions involves a Friedel–Crafts cyclization step. rsc.org
| Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |
| Benzene Derivatives | Acetic Anhydride | FeCl₃·6H₂O | 65-94 | beilstein-journals.org |
| Indole-2-carbaldehydes and 5-aminopyrazoles | - | FeCl₃ | - | rsc.org |
This table showcases the utility of iron(III) chloride in promoting Friedel-Crafts reactions, leading to the synthesis of valuable organic molecules.
Diels-Alder Reactions: The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be effectively catalyzed by iron(III) chloride. wiley-vch.de Iron(III) chloride on a silica (B1680970) support has been shown to promote the Diels-Alder reaction between para-benzoquinones and simple dienes under solvent-free conditions. blucher.com.br Furthermore, in the context of asymmetric synthesis, chiral iron(III) complexes have been developed to catalyze enantioselective Diels-Alder reactions. For example, a chiral bis(oxazoline)/iron(III) complex was used to achieve high endo/exo selectivity and enantiomeric excess in the reaction of cyclopentadiene (B3395910) with an acryloyloxazolidinone. wiley-vch.de More recently, a chiral iron(III)/N,N'-dioxide complex catalyst has been employed for the highly enantioselective inverse-electron-demand hetero-Diels-Alder reaction of dioxopyrrolidines with various simple olefins, yielding bicyclic dihydropyran derivatives in excellent yields and stereoselectivities. nih.gov
Oxidation and Reduction Catalysis (e.g., Fenton-like reactions)
Iron(III) chloride is a key player in oxidation and reduction catalysis, most notably in Fenton-like reactions. These processes generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide, which are capable of degrading a wide range of organic pollutants. morphisto.degeoscienceworld.org
Fenton-like Reactions: While the classic Fenton reaction uses Fe(II), Fe(III) can also initiate the process, albeit at a slower rate. The use of chelating agents like EDTA and NTA can enhance the catalytic activity of Fe(III) in these reactions, allowing for the degradation of contaminants at neutral pH. htu.edu.cn Heterogeneous Fenton-like systems, which utilize solid iron-based catalysts, offer advantages such as easier catalyst recovery and reduced sludge production. mdpi.com Iron oxides derived from iron(III) chloride are commonly employed as catalysts in these systems. geoscienceworld.orgmdpi.com The efficiency of these catalysts is influenced by factors like iron oxidation state, surface area, and pH. geoscienceworld.org For example, iron-based metal-organic frameworks (MOFs) have shown significantly enhanced Fenton-like catalytic activity for degrading organic pollutants compared to conventional iron oxides. researchgate.net
| Catalyst | Application | Key Finding | Reference |
| Fe(III)-chelates (EDTA, NTA) | Homogeneous Fenton-like | Enhanced degradation at neutral pH | htu.edu.cn |
| Iron Oxides (Magnetite, Hematite) | Heterogeneous Fenton-like | Reusable catalysts for pollutant degradation | geoscienceworld.orgmdpi.com |
| Iron-based MOFs (MIL-88B-Fe) | Heterogeneous Fenton-like | Superior catalytic activity over conventional iron oxides | researchgate.net |
This table highlights the diverse forms of iron catalysts used in Fenton-like reactions and their respective advantages.
Polymerization Initiators and Catalysts
Iron(III) chloride and its derivatives are effective initiators and catalysts for various polymerization reactions, including atom transfer radical polymerization (ATRP). scispectrum.inresearchgate.net ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. mdpi.com
This compound has been utilized in photoinduced iron(III)-mediated ATRP of methyl methacrylate (B99206) (MMA) without the need for additional reducing agents or initiators. sjtu.edu.cn In this system, the polymer's molecular weight can be controlled by adjusting the reaction time. sjtu.edu.cn Additionally, this compound has been employed in activator generated by electron transfer (AGET) ATRP, where a reducing agent is used to form the active catalyst. mdpi.comscirp.org This method has been used to synthesize fluorinated amphiphilic copolymers. mdpi.com
Stereoselective Catalysis Mediated by Chiral Iron(III) Complexes
The development of chiral iron(III) complexes has opened new avenues for asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. researchgate.netmdpi.com These catalysts are particularly attractive due to the low cost and low toxicity of iron. mdpi.comsemanticscholar.org
Chiral iron(III) complexes have demonstrated high efficiency and selectivity in a variety of reactions. For instance, chiral iron(III)-salen complexes have been used to catalyze the stereoselective sulfa-Michael addition to unsaturated ketones and the Conia-ene carbocyclization of alkynyl-substituted β-dicarbonyl compounds. researchgate.net In another example, chiral spiro-bisoxazoline ligands have been coordinated with iron to catalyze asymmetric intramolecular cyclopropanation with high yields and excellent enantioselectivity. researchgate.net Furthermore, iron(III)-based metalloradical catalysis using chiral amidoporphyrin ligands has been developed for the asymmetric cyclopropanation of alkenes, producing trifluoromethyl-substituted cyclopropanes with high diastereoselectivities and enantioselectivities. nih.gov The development of chiral-at-metal catalysts, where the chirality originates from the stereogenic iron center itself, represents a novel approach to asymmetric transformations. researchgate.net
Heterogeneous Catalysis Using Iron(III) Oxide/Hydroxide (B78521) Phases
Iron(III) oxide and hydroxide phases, which can be prepared from this compound, are robust and widely used heterogeneous catalysts. mdpi.comrsc.org Their catalytic activity stems from their redox properties, high surface area, and the presence of both Lewis and Brønsted acid sites. mdpi.com These materials are employed in a range of industrial processes, including oxidation reactions and the synthesis of hydrocarbons. geoscienceworld.orgrsc.org
Preparation of Supported Iron Catalysts
To enhance their catalytic performance and stability, iron oxides are often dispersed on high-surface-area supports. researchgate.net this compound is a common precursor for the preparation of these supported catalysts. google.comacs.org The preparation method typically involves impregnating or co-precipitating an iron salt onto a support material, followed by calcination to form iron oxide nanoparticles.
A variety of materials have been used as supports, including activated carbon, alumina (B75360), silica, and zeolites. researchgate.netgoogle.comacs.org For example, an activated carbon supported iron catalyst was prepared by treating activated carbon with an aqueous solution of this compound, followed by the addition of potassium hydroxide and subsequent drying. google.com Similarly, iron oxide nanoparticles have been deposited onto alumina and silica supports for use in Fischer-Tropsch synthesis. acs.org The choice of support and the preparation method can significantly influence the properties and catalytic activity of the final material. geoscienceworld.org
Reaction Mechanisms on Iron Oxide Surfaces
Catalysts derived from this compound, primarily different phases of iron oxide, facilitate reactions through complex surface mechanisms. These mechanisms often involve redox cycling of iron, surface adsorption of reactants, and the generation of reactive intermediates.
Fenton-like and Peroxidase-like Mechanisms: Iron oxides like hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), and goethite (α-FeOOH) are well-known for their ability to catalyze the decomposition of hydrogen peroxide (H₂O₂), mimicking Fenton and peroxidase activities. acs.orggeoscienceworld.org The generally accepted mechanism involves the activation of H₂O₂ on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). geoscienceworld.org This process is often described as a surface-catalyzed Haber-Weiss mechanism. geoscienceworld.org
The reaction on magnetite (Fe₃O₄) nanozymes, for instance, is proposed to follow a ping-pong kinetic model. acs.org The process begins with the catalyst binding to one substrate (H₂O₂), leading to the formation of an intermediate, which then reacts with a second substrate (e.g., an organic molecule to be oxidized). acs.org Two primary pathways are suggested for this peroxidase-like activity:
Hydroxyl Radical Pathway: H₂O₂ is catalyzed to generate •OH intermediates, which then oxidize the substrate. acs.org
Fe(IV)=O Intermediate Pathway: A high-valent iron(IV)-oxo species is formed, which plays a critical role in the oxidation reaction, similar to the mechanism of natural peroxidase enzymes. acs.org
The relative abundance of Fe(II) and Fe(III) on the oxide surface significantly influences catalytic activity, with Fe₃O₄ (containing both Fe²⁺ and Fe³⁺) typically showing better peroxidase-like activity than Fe₂O₃. acs.org
Catalase-like Mechanisms: Iron oxide nanozymes also exhibit catalase-like activity, decomposing H₂O₂ into water and oxygen. acs.org The abundance of ferric hydroxyl (Fe-OH) groups on the iron oxide surface is critical for this function. acs.org First-principles analysis indicates that these surface Fe-OH groups are key in promoting H₂O₂ decomposition. acs.org
Water-Gas Shift (WGS) Reaction: In the high-temperature water-gas shift (HT-WGS) reaction, iron oxide catalysts, which exist as magnetite (Fe₃O₄) under reaction conditions, operate via a regenerative redox mechanism. mpg.de This mechanism involves the alternating reduction and oxidation of the catalyst surface:
Reduction Step: Surface Fe³⁺ is reduced to Fe²⁺ by carbon monoxide (CO).
Oxidation Step: The resulting Fe²⁺ is re-oxidized to Fe³⁺ by water (H₂O), producing hydrogen gas (H₂). mpg.de
Dehydrogenation Reactions: Iron oxides are used in the dehydrogenation of ethylbenzene (B125841) to produce styrene. core.ac.uk Under reaction conditions, hematite (Fe₂O₃) is often considered the active phase, though it can be reduced to magnetite. core.ac.uk The reaction mechanism involves the chemisorption of ethylbenzene onto the iron oxide surface. mpg.de The presence of steam is crucial as it helps maintain the oxidized state of the catalyst and prevents deactivation by coking. core.ac.uk The chemisorption strength of the reactant (ethylbenzene) versus the product (styrene) on different iron oxide surfaces (e.g., Fe₃O₄, α-Fe₂O₃) influences the catalytic activity. mpg.de
| Reaction Type | Catalyst Phase | Key Mechanistic Steps | Primary Intermediates |
|---|---|---|---|
| Peroxidase-like | Fe₃O₄, Fe₂O₃ | Surface binding of H₂O₂, followed by oxidation of a substrate. acs.org | •OH, Fe(IV)=O acs.org |
| Catalase-like | Ferrihydrite, Fe₂O₃ | Decomposition of H₂O₂ promoted by surface Fe-OH groups. acs.org | O₂, H₂O acs.org |
| Water-Gas Shift | Fe₃O₄ | Redox cycle involving reduction by CO and oxidation by H₂O. mpg.de | Surface Fe²⁺/Fe³⁺ sites mpg.de |
| Ethylbenzene Dehydrogenation | Fe₂O₃, Fe₃O₄ | Chemisorption of ethylbenzene, C-H bond activation, desorption of styrene. mpg.de | Adsorbed ethylbenzene/styrene mpg.de |
Electrocatalysis Involving Iron(III) Species
Iron(III) species, often derived from precursors like this compound, are central to a variety of electrocatalytic processes. Their effectiveness stems from the facile Fe(III)/Fe(II) redox couple, which can mediate electron transfer in key energy conversion and environmental remediation reactions. mdpi.comresearchgate.net
Oxygen Evolution Reaction (OER): The OER is the kinetically limiting half-reaction in water splitting. Iron-containing materials are among the most active non-precious metal electrocatalysts for OER in alkaline media. researchgate.net While pure iron oxides have limited conductivity, their activity is significantly enhanced when combined with other transition metals (e.g., Ni, Co). researchgate.netnih.gov There is substantial evidence that Fe is the active site in highly active Ni-Fe and Co-Fe (oxy)hydroxides. The Fe³⁺/Fe²⁺ redox couple is believed to be crucial for boosting OER performance. researchgate.net For instance, intermetallic FeSi can be transformed through corrosion into a highly active oxidic iron(III) phase (FeIII(OₓHₑ)) that demonstrates excellent OER efficiency. nih.gov
Oxygen Reduction Reaction (ORR): The ORR is fundamental to fuel cells and metal-air batteries. Advanced catalysts using atomically dispersed iron have shown remarkable performance, often rivaling precious metals. rsc.org These single-atom catalysts (SACs) typically feature iron ions coordinated to nitrogen atoms within a carbon matrix (Fe-N-C). rsc.orgnih.gov The active site is often an Fe(III)-N₄ moiety. rsc.org The mechanism of ORR catalyzed by iron porphyrins, another class of effective catalysts, involves the initial reduction of the Fe(III) center to Fe(II). acs.org The active Fe(II) species then binds O₂, which is subsequently reduced to water through a series of proton and electron transfer steps. acs.org
CO₂ Reduction Reaction (CO₂RR): Iron-based molecular catalysts, such as iron porphyrins, are effective for the electrochemical reduction of carbon dioxide to carbon monoxide. diva-portal.org Spectroelectrochemical studies reveal that the mechanism involves changes in the oxidation state and coordination environment of the iron center. diva-portal.org The process is believed to proceed through the reduction of the initial Fe(III) complex to a more reduced state, [Fe(I)] or [Fe(0)], which then interacts with and activates the CO₂ molecule. diva-portal.org
Heterogeneous Electro-Fenton (HEF): In the HEF process, iron-based cathodes are used to degrade organic pollutants. The core of this technology is the continuous in-situ generation of H₂O₂ and its subsequent reaction with surface Fe(II) sites to produce oxidizing •OH radicals. mdpi.com The efficiency of the system relies on the rapid regeneration of Fe(II) through the electrochemical reduction of Fe(III) on the cathode surface, completing the Fe(III)/Fe(II) catalytic cycle. mdpi.com
| Electrocatalytic Reaction | Catalyst Type | Role of Iron(III) Species | Typical Performance Metric |
|---|---|---|---|
| Oxygen Evolution (OER) | Ni-Fe/Co-Fe (oxy)hydroxides, FeSi-derived oxides | Serves as the active site; Fe(III)/Fe(IV) redox cycle is proposed as key. researchgate.net | Overpotential at 10 mA cm⁻² |
| Oxygen Reduction (ORR) | Fe-N-C single-atom catalysts, Iron porphyrins | Precursor to the active Fe(II) state; Fe(III)-N₄ is a common active site structure. rsc.orgacs.org | Half-wave potential (E₁/₂) |
| CO₂ Reduction (CO₂RR) | Iron porphyrins | Fe(III) is reduced to a lower oxidation state that binds and activates CO₂. diva-portal.org | Faradaic efficiency for CO |
| Heterogeneous Electro-Fenton | Iron-based cathodes (e.g., Fe₃O₄/C) | Fe(III) is electrochemically reduced to Fe(II) to sustain the Fenton reaction. mdpi.com | Pollutant degradation rate |
Environmental Remediation Applications of Iron Iii Chloride Hexahydrate
Removal of Specific Contaminants from Aqueous Media
Beyond general turbidity and suspended solids, iron(III) chloride hexahydrate is instrumental in targeting and removing specific dissolved contaminants from water, including nutrients like phosphates and toxic elements such as arsenic and various heavy metals. google.com The primary mechanism for this removal is the co-precipitation and adsorption of these contaminants onto the freshly formed ferric hydroxide (B78521) flocs. patoczka.netaguasigma.com
Phosphorus, in the form of phosphate (B84403) (PO₄³⁻), is a major nutrient that can lead to eutrophication in water bodies. kronosecochem.com Iron(III) chloride is highly effective at removing phosphates from wastewater. google.com The removal occurs through two main pathways: direct precipitation and adsorption.
In the typical pH range of wastewater (6-8), phosphate exists primarily as hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) ions. kronosecochem.com When iron(III) chloride is added, the ferric ions react with these phosphate ions to form insoluble ferric phosphate (FePO₄), which precipitates out of the solution. fnal.govaquaenviro.co.uk
The key precipitation reactions are: Fe³⁺ + HPO₄²⁻ ⇌ FePO₄(s) + H⁺ Fe³⁺ + H₂PO₄⁻ ⇌ FePO₄(s) + 2H⁺
Simultaneously, the ferric hydroxide (Fe(OH)₃) flocs that are formed during coagulation provide a large surface area for the adsorption of phosphate ions. aquaenviro.co.uk This surface complexation is now understood to be a dominant mechanism for phosphate removal. aquaenviro.co.uk Studies have demonstrated high removal efficiencies, with some showing 98% removal of phosphate from wastewater using iron-based media. nih.gov The binding of phosphate can also influence the structure of the coagulant species themselves, potentially improving aggregation under certain conditions. nih.gov
Arsenic is a highly toxic element that can contaminate groundwater and surface waters. Iron-based coagulation is a proven and widely used technology for arsenic removal. ajrconline.orgnih.gov The process relies on the strong affinity of arsenic species for iron hydroxide surfaces. researchgate.net
Arsenic in water typically exists in two oxidation states: arsenite (As(III)) and arsenate (As(V)). nih.gov The removal efficiency is highly dependent on the arsenic species present. Arsenate (As(V)), which exists as a negatively charged anion in most natural waters, is more effectively removed by ferric chloride coagulation than the uncharged arsenite (As(III)) species. ajrconline.orgascelibrary.org Therefore, a pre-oxidation step to convert As(III) to As(V) is often employed to enhance removal. iwaponline.comnih.gov
The primary removal mechanism is the adsorption of arsenate anions onto the positively charged surfaces of ferric hydroxide flocs. nih.govresearchgate.net Co-precipitation, where the arsenic is incorporated into the structure of the precipitating iron minerals, also plays a significant role. nih.gov Some research also suggests the formation of ferric arsenate (FeAsO₄) precipitates. nmsu.eduresearchgate.net
Bench-scale studies have shown that coagulation with ferric chloride can reduce arsenic(V) concentrations from 20 µg/L to less than 2 µg/L at neutral pH. ascelibrary.org Field studies in Bangladesh have demonstrated arsenic removal efficiencies of 90-93% at pH 7 using ferric chloride. iwaponline.com
Table 2: Arsenic Removal Efficiency with Ferric Chloride
| Arsenic Species | Coagulant | pH Range | Key Finding | Source |
| Arsenic(V) | Ferric Chloride | Neutral | Reduced 20 µg/L to <2 µg/L | ascelibrary.org |
| Arsenic(III) | Ferric Chloride | 4 - 9 | Removal less efficient than As(V) and affected by organic matter | ascelibrary.org |
| Arsenic(V) | Ferric Chloride | 6 - 7 | Optimum pH range for removal | nih.gov |
| Arsenic(III) | Ferric Chloride | 7 - 10 | Optimum pH range for removal | nih.gov |
Industrial wastewater can be a significant source of toxic heavy metal pollution, including elements like chromium, nickel, cadmium, lead, and zinc. patoczka.netrsc.org Co-precipitation with ferric chloride is an effective method for sequestering these metals. patoczka.netheienv.com
The mechanism involves the precipitation of ferric hydroxide, which acts as a carrier precipitate. google.comaguasigma.com As the Fe(OH)₃ flocs form, they remove heavy metal ions from the solution through several processes:
Surface Adsorption: Soluble metal cations adsorb onto the surface of the negatively charged ferric hydroxide precipitate (at pH values above iron's isoelectric point). usgs.gov
Co-precipitation/Occlusion: Metal ions are incorporated into the crystal lattice of the precipitating iron hydroxide or physically trapped (occluded) within the growing floc structure. google.comusgs.gov
Precipitation as Hydroxides: The increase in pH during the addition of some reagents can also cause some heavy metals to precipitate as their own hydroxides, which are then enmeshed in the larger ferric hydroxide flocs. heienv.com
This method is particularly advantageous for treating complex wastewaters where metals may be present in chelated or complexed forms, which are difficult to remove by simple pH adjustment alone. patoczka.net Studies have shown that co-precipitation with ferric chloride can consistently reduce heavy metal concentrations to very low levels. For example, it has been successfully used to remove chromium and nickel to the 0.01 mg/L range and to consistently meet a 0.10 mg/L target for lead in stormwater runoff. patoczka.net
Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation
Advanced oxidation processes represent a significant leap forward in water and wastewater treatment. nih.gov These methods are adept at degrading recalcitrant organic compounds that are often resistant to conventional treatment methods. nih.govcore.ac.uk The core principle of AOPs is the production of potent oxidizing agents, most notably the hydroxyl radical (•OH). mdpi.comresearchgate.net This radical has a high standard reduction potential, enabling it to react rapidly with and degrade a broad spectrum of organic pollutants. mdpi.com Iron(III) chloride, often in its hexahydrate form, plays a crucial role as a catalyst or a precursor to catalysts in several AOPs. nanorh.comijesd.org
Fenton and Photo-Fenton Chemistry for Wastewater Treatment
The Fenton process is a well-established AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.netscispace.com While the classic Fenton reaction starts with a ferrous salt, this compound is frequently used in what is known as a Fenton-like process. In this variation, the ferric ions (Fe³⁺) are first reduced to ferrous ions (Fe²⁺), which then catalyze the decomposition of hydrogen peroxide to form hydroxyl radicals. mdpi.comresearchgate.net This process is particularly effective in acidic conditions, typically at a pH between 2 and 4. mdpi.com
The primary reactions in the photo-Fenton system involving ferric chloride can be complex. The photolysis of ferric chloride complexes can lead to the formation of chlorine radicals (Cl•), which can also contribute to the oxidation of organic compounds. dss.go.th For instance, in the degradation of 2,4-dimethylaniline (B123086) (xylidine), both hydroxyl and chlorine radicals are involved in the initial oxidation steps. dss.go.th
Research Findings on Fenton and Photo-Fenton Treatment:
Numerous studies have demonstrated the effectiveness of Fenton and photo-Fenton processes using iron(III) chloride for the degradation of various organic pollutants.
| Pollutant | Process | Key Findings | Reference |
| 2,4-dimethylaniline (xylidine) | Photo-Fenton with FeCl₃ | Elucidated the primary and secondary reactions involving both OH• and Cl• radicals. | dss.go.th |
| Alizarin Red | Photo-Fenton | The presence of chloride ions can lead to the formation of less reactive iron-chloro complexes, potentially affecting the degradation rate. | core.ac.uk |
| Rhodamine B | Fenton | A molar ratio of [H₂O₂]:[Fe²⁺] of 7.5:1 resulted in 99.9% absorbance reduction and 93.3% TOC reduction. | researchgate.net |
| Distillery Wastewater | Photo-Fenton with FeCl₃·6H₂O | Sequential treatment with dual coagulation followed by photo-Fenton oxidation achieved almost complete COD removal. | ijesd.org |
| Methylene Blue | Photo-Fenton with FeCl₃ | The rate of degradation increased with increasing ferric ion concentration up to a certain point. | scispace.com |
Heterogeneous Photocatalysis with Iron(III) Oxides
This compound serves as a common precursor for the synthesis of various iron(III) oxide nanoparticles, which are effective heterogeneous photocatalysts. nanorh.comgaacademy.orgnih.gov These iron oxides, such as hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃), can be activated by light to generate electron-hole pairs. wikipedia.orgresearchgate.net The photogenerated holes in the valence band can directly oxidize organic pollutants, while the electrons in the conduction band can reduce adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further participate in the degradation process. mdpi.com
The use of iron oxides as photocatalysts offers several advantages, including their low cost, high stability, and magnetic properties, which allow for easy separation and recycling of the catalyst from the treated water. researchgate.netmdpi.com The photocatalytic activity of iron oxides can be further enhanced by creating heterojunctions with other semiconductor materials or by doping with other elements. mdpi.combohrium.com
This compound is used in various synthesis methods to produce these photocatalytic iron oxides. For example, hydrolysis of an iron(III) chloride solution is a typical method for preparing colloidal solutions of α-Fe₂O₃ nanoparticles. gaacademy.org Other methods include co-precipitation and solvothermal synthesis, where this compound is a key starting material. bohrium.comrsc.orginderscienceonline.com
Research on Iron Oxide Photocatalysts from this compound:
| Catalyst | Synthesis Precursor | Target Pollutant | Key Findings | Reference |
| FeOCl/Biochar | FeCl₃·6H₂O | Acid Orange II | The composite showed a 97.1% removal rate, with •OH being the dominant reactive species. | mdpi.com |
| CuᴵᴵO, Feᴵᴵᴵ₂O₃, and FeᴵᴵO NPs | Ferric chloride hexahydrate | Rhodamine B, Methylene Blue | The composite of the simple oxides was effective for the degradation of both dyes. | nih.gov |
| Iron(III) oxide nanoparticles | Ferric chloride hexahydrate | Reactive Red 120 | Iron oxides formed from FeSO₄ in a heterogeneous system showed degradation efficiency comparable to the photo-Fenton process. | scielo.org.mx |
| Iron oxide-Zinc oxide composite | Ferric chloride | - | A two-step method involving hydrolysis of ferric chloride was used to synthesize the composite photocatalyst. | researchgate.net |
Materials Science and Nanotechnology Applications of Iron Iii Chloride Hexahydrate
Synthesis of Iron Oxide Nanoparticles and Nanostructures
The synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (B75146) (α-Fe₂O₃), is a cornerstone of modern nanotechnology due to their unique magnetic, catalytic, and optical properties. Iron(III) chloride hexahydrate is a prevalent iron source in several widely-used synthesis methodologies. inderscienceonline.comnih.gov
Controlled precipitation, particularly co-precipitation, is one of the most common, scalable, and straightforward methods for synthesizing IONPs. mdpi.comrsc.org This technique typically involves dissolving this compound along with an iron(II) salt (like iron(II) chloride tetrahydrate) in an aqueous solution. rsc.orgwarwick.ac.uk A base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, is then added to induce the simultaneous precipitation of Fe³⁺ and Fe²⁺ ions, leading to the formation of magnetite (Fe₃O₄) nanoparticles. mdpi.comnih.gov The stoichiometry of the Fe³⁺/Fe²⁺ ratio is crucial for obtaining pure magnetite. warwick.ac.uk
The reaction can be summarized as: 2FeCl₃ + FeCl₂ + 8NaOH → Fe₃O₄ + 8NaCl + 4H₂O
Researchers have demonstrated that factors such as pH, temperature, and the rate of base addition significantly influence the size, crystallinity, and phase purity of the resulting nanoparticles. mdpi.comnih.govphyschemres.org For instance, studies have shown that by carefully controlling the pH during co-precipitation with ammonia (B1221849) solution, hematite (α-Fe₂O₃) nanoparticles can be synthesized from this compound. nih.govphyschemres.org The phase of the iron oxide can also be influenced by post-synthesis heat treatment (calcination), with γ-Fe₂O₃ often transforming to the more stable α-Fe₂O₃ at temperatures around 400–500 °C. nih.govphyschemres.org
The sol-gel method offers another route to high-purity iron oxide nanoparticles at relatively low temperatures. mdpi.comnanoscalereports.com In this process, this compound acts as a molecular precursor. It undergoes hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid). With further processing, including aging and drying, the sol transforms into a "gel," which is a three-dimensional network of the oxide. nih.gov Subsequent calcination of the gel yields the final iron oxide nanoparticles. nih.gov For example, a sol-gel proteic route using this compound and iron(II) chloride dissolved in coconut water has been successfully employed to create magnetite powders for magnetic hyperthermia applications. mdpi.com
Table 1: Comparison of Precipitation and Sol-Gel Methods for IONP Synthesis Using FeCl₃·6H₂O
| Feature | Controlled Precipitation (Co-precipitation) | Sol-Gel Method |
|---|---|---|
| Precursors | This compound, Iron(II) salt (e.g., FeCl₂·4H₂O), Base (e.g., NH₄OH) rsc.orgnih.gov | This compound, Solvent (e.g., ethanol), Gelling agent (e.g., citric acid) mdpi.comnih.gov |
| Process | Rapid precipitation from a solution by adding a precipitating agent. mdpi.comphyschemres.org | Formation of a colloidal sol followed by conversion to a gel network. nanoscalereports.comnih.gov |
| Typical Product | Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃), Hematite (α-Fe₂O₃) inderscienceonline.comnih.gov | Hematite (α-Fe₂O₃), Magnetite (Fe₃O₄) mdpi.comnanoscalereports.com |
| Key Parameters | pH, Temperature, Fe²⁺/Fe³⁺ ratio, Stirring rate mdpi.comnih.gov | pH, Temperature, Aging time, Calcination temperature mdpi.comnih.gov |
| Advantages | Simple, rapid, high yield, scalable. mdpi.comphyschemres.org | High purity, good homogeneity, low processing temperature. nanoscalereports.com |
| Disadvantages | Poor size control, potential for aggregation. mdpi.com | Longer processing times, often requires post-synthesis calcination. nih.gov |
Hydrothermal and solvothermal methods are powerful techniques for producing highly crystalline nanoparticles with controlled morphology. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). researchgate.netsci-hub.se
This compound is a common iron source for these methods. researchgate.netsci-hub.se In a typical hydrothermal synthesis, an aqueous solution of FeCl₃·6H₂O is mixed with a reducing agent and/or a precipitating agent (like sodium hydroxide or hydrazine (B178648) hydrate) and sealed in an autoclave. aip.orgmdpi.com Heating this mixture to temperatures between 120-200°C for several hours results in the formation of well-defined magnetic nanoparticles, such as magnetite and maghemite. researchgate.netaip.orgmdpi.com The morphology of the nanoparticles, including spherical or rod shapes, can be tailored by adjusting parameters like reaction time, temperature, and the use of surfactants like polyvinylpyrrolidone. researchgate.netaip.org
Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents like ethylene (B1197577) glycol or benzyl (B1604629) alcohol. sci-hub.semdpi.comrsc.org This allows for greater control over particle size and dispersibility. For example, monodisperse γ-Fe₂O₃ nanoparticles have been prepared via a one-pot solvothermal synthesis using this compound in ethylene glycol, with sodium acetate (B1210297) and surfactants like sodium dodecyl sulphate (SDS) and polyethylene (B3416737) glycol (PEG) to control particle growth and prevent aggregation. sci-hub.semdpi.com This method has been shown to produce uniform magnetic nanoparticles in the 120-400 nm size range. sci-hub.se
Table 2: Research Findings in Hydrothermal/Solvothermal Synthesis of IONPs
| Method | Precursors & Solvent | Key Findings | Resulting Nanoparticles | Reference |
|---|---|---|---|---|
| Hydrothermal | FeCl₃·6H₂O, Hydrazine hydrate (B1144303), Polyvinylpyrrolidone, Water | Resulted in rod-shaped nanoparticles with lengths of 138-250 nm. | Mixture of γ-Fe₂O₃ and Fe₃O₄ | aip.org |
| Hydrothermal | FeCl₃·6H₂O, FeCl₂·4H₂O, NaOH, Water | Precise tailoring of nanoparticle properties by adjusting pH; high crystallinity achieved. | Fe₃O₄ | mdpi.com |
| Solvothermal | FeCl₃·6H₂O, Sodium acetate, SDS, PEG, Ethylene glycol | Double capping reagents (SDS and PEG) afforded better uniformity and colloidal stability. | Monodisperse γ-Fe₂O₃ (Z-average 257 nm) | mdpi.com |
| Solvothermal | FeCl₃·6H₂O, Sodium oleate (B1233923), Sodium acetate, Ethylene glycol | Self-assembly of primary nanoparticles into monodisperse microparticles (120-400 nm). | Ferromagnetic Fe₃O₄ | sci-hub.se |
| Solvothermal | FeCl₃·6H₂O, Metallic iron, Urea, Benzyl alcohol | Urea was crucial for increasing the yield of magnetite by reducing medium acidity. | Magnetite (up to 97% yield) | rsc.org |
Precursor for Thin Film Deposition Techniques
This compound is also utilized as a precursor for depositing thin films of iron oxides and related materials, which are important for applications in electronics, photoelectrochemistry, and sensors. researchgate.netnanoshel.com
Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursors on a heated substrate to form a solid thin film. While anhydrous iron(III) chloride is more volatile, the hexahydrate form can be used in solution-based CVD techniques like spray pyrolysis and aerosol-assisted CVD (AACVD). mdpi.comresearchgate.net
In spray pyrolysis, a solution containing this compound is atomized and sprayed onto a heated substrate (e.g., glass). researchgate.net The solvent evaporates, and the precursor decomposes thermally to form an iron oxide film, typically hematite (α-Fe₂O₃). researchgate.netresearchgate.net The substrate temperature is a critical parameter, influencing the film's crystallinity, morphology, and optical properties. researchgate.net Similarly, in AACVD, an aerosol of a solution of FeCl₃·6H₂O in a solvent like acetone (B3395972) is transported by a carrier gas to a heated reactor, where the precursor decomposes to deposit an iron oxide film. mdpi.com This technique has been used to create modified zinc oxide films. mdpi.com
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This allows for exceptional control over film thickness and conformality. Anhydrous iron(III) chloride (FeCl₃), which can be derived from the hexahydrate, has been successfully used as a precursor for the ALD of iron oxide (Fe₂O₃) films. researchgate.netresearchgate.net
In a typical ALD process for iron oxide, pulses of FeCl₃ vapor and a co-reactant, such as water (H₂O), are sequentially introduced into a reaction chamber. researchgate.net The self-limiting nature of the surface reactions at each step ensures uniform, pinhole-free films with precise thickness control. This method has been used to deposit highly photoactive hematite films for water oxidation applications at temperatures between 200 and 350°C. researchgate.net ALD using iron precursors is also explored for creating complex materials, such as intermetallic Fe₄Zn₉ thin films when co-pulsed with a zinc precursor like diethyl zinc. nih.gov
Pigment Chemistry and Coloration Technology
This compound plays a role in the world of color, both in the creation of pigments and in color removal processes. chemimpex.commade-in-china.com Its chemical properties lead to the formation of intensely colored compounds.
The hydrolysis of iron(III) chloride in water produces various iron oxides and oxyhydroxides, which are the basis for a range of yellow, red, and brown pigments (e.g., ochre, sienna, umber). nanoshel.comchemimpex.com While large-scale pigment production often starts with other raw materials, the fundamental chemistry involving the iron(III) ion is the same. FeCl₃·6H₂O itself is a brownish-yellow solid, and its aqueous solutions are characteristically yellow or brown. sciencemadness.orgwhy.gr It is used to manufacture other iron-based pigments and inks. made-in-china.comnih.gov For instance, it reacts with potassium ferrocyanide to produce the deep blue pigment known as Prussian blue. sciencemadness.orgjove.com
In coloration technology, particularly in wastewater treatment, this compound is widely used as a coagulant. why.grscispace.com It is effective in removing color from industrial effluents, such as those from the textile industry containing reactive dyes. When added to water, FeCl₃·6H₂O hydrolyzes to form insoluble iron(III) hydroxide (Fe(OH)₃) flocs. These flocs adsorb the colored dye molecules, and the resulting larger particles can then be easily removed from the water through sedimentation and filtration, achieving very high color removal efficiency. scispace.com
Development of Magnetic Materials and Ferrofluids
This compound is a fundamental precursor in the synthesis of iron-based magnetic nanomaterials, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), which are central to the formulation of ferrofluids and other magnetic materials. nanorh.com The synthesis strategies often leverage the compound's role as a reliable source of Fe³⁺ ions, which can be chemically reduced or co-precipitated to form magnetic nanoparticles with controlled properties. nih.gov
Common synthesis methods include co-precipitation, thermal decomposition, and hydrothermal synthesis. The co-precipitation technique is widely employed and typically involves mixing this compound with an iron(II) salt, such as iron(II) chloride tetrahydrate, in a specific molar ratio (usually 2:1 Fe³⁺:Fe²⁺). mdpi.comsapub.org An alkaline solution, like sodium hydroxide or ammonium hydroxide, is then added to precipitate the magnetic nanoparticles. mdpi.comajast.net The size, shape, and magnetic properties of the resulting nanoparticles are highly dependent on factors such as pH, temperature, stirring rate, and the presence of surfactants or capping agents. mdpi.comrsc.org For instance, varying the pH during hydrothermal synthesis of Fe₃O₄ nanoparticles from 9 to 13 has been shown to influence particle size, crystallinity, and magnetic behavior, with a pH of 12.75 yielding a pure Fe₃O₄ phase suitable for magnetic hyperthermia. mdpi.com
Another method is thermal decomposition, where this compound is heated in a high-boiling-point solvent, such as 2-pyrrolidone, which can also act as a surfactant. mdpi.com This process can produce magnetic nanoparticles, predominantly maghemite, with features like nanoflower-shaped structures. unife.it The choice of precursor and capping agent can control the morphology of the nanoparticles, leading to spheres, cubes, or octahedra with distinct magnetic saturation values. rsc.org
Detailed research findings on the synthesis of these materials are presented below:
| Synthesis Method | Iron Precursors | Other Key Reagents | Resulting Material | Particle Size | Saturation Magnetization (Ms) |
| Co-precipitation | This compound, Nickel(II) chloride hexahydrate | Hydrazine, pH 10 | NiFe₂O₄ Nanoparticles | Not Specified | 49.839 emu/g |
| Hydrothermal | This compound, Iron(II) chloride tetrahydrate | Sodium hydroxide (NaOH) | Fe₃O₄ Nanoparticles | ~17.12 nm | 57.40 emu/g |
| Thermal Decomposition | This compound | 2-pyrrolidone | Maghemite (γ-Fe₂O₃) Nanoflowers | 5-10 nm | ~45 emu/g |
| Modified Polyol | This compound | Ethylene glycol, Ammonium acetate | Spherical Fe₃O₄ Nanoparticles | Not Specified | 87 emu/g |
| Green Synthesis | This compound, Iron(II) chloride tetrahydrate | Carob leaf extract | Fe₃O₄ Nanoparticles | 8 nm | Not Specified |
Applications in Sensors and Biosensors (Focus on material aspect)
This compound is a key starting material for creating nanostructured iron oxides that are integral to advanced sensor technologies. The properties of these iron oxide materials, such as high surface-to-volume ratio, variable oxidation states, and specific crystalline structures, make them highly effective for detecting a range of chemical species. researchgate.netresearchgate.net
Iron oxide nanomaterials derived from precursors like this compound are widely investigated for gas sensing applications due to their low cost, high stability, and sensitivity to various gases. graphyonline.comgraphyonline.com The sensing mechanism relies on the change in electrical resistance of the semiconductor iron oxide material upon adsorption and desorption of gas molecules on its surface. researchgate.netresearchgate.net Different phases of iron oxide, such as hematite (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄), exhibit distinct sensing properties. researchgate.netmdpi.com
Hematite (α-Fe₂O₃) is the most stable iron oxide phase and is frequently used for detecting gases like CO, propane (B168953), and ethanol. researchgate.netgraphyonline.com Its performance can be tuned by controlling the nanostructure, such as forming nanoparticles, nanorods, or nanotubes. researchgate.net Maghemite (γ-Fe₂O₃) has also shown significant potential. For example, γ-Fe₂O₃ nanomaterials have been synthesized and used to construct micro-electromechanical system (MEMS) sensors for propane detection. mdpi.com Research has demonstrated that γ-Fe₂O₃ calcined at 200 °C exhibits the best performance for this application. mdpi.com The sensitivity and selectivity of these sensors can be enhanced by creating composite materials, for instance, by loading γ-Fe₂O₃ onto a ZnO substrate. mdpi.com
The particle size of the iron oxide nanomaterials is a critical factor; a decrease in particle size generally leads to an increased sensor response due to the higher surface-to-volume ratio. researchgate.net
| Iron Oxide Material | Target Gas | Key Findings |
| α-Fe₂O₃ (Hematite) | Ethanol, Acetone, NH₃, Toluene (B28343) | High sensitivity and stability for detecting various toxic and flammable gases. graphyonline.com |
| γ-Fe₂O₃ (Maghemite) | Propane (R290) | Material calcined at 200 °C showed the best sensing performance. Used in MEMS sensors. mdpi.com |
| Fe₃O₄ (Magnetite) | Ammonia (NH₃), Hydrogen (H₂) | Good sensor response towards NH₃ at 250°C with low cross-sensitivity to H₂. researchgate.net |
| Iron Oxide Nanorods | Nitrogen Dioxide (NO₂) | Used as a sensing layer on a Quartz Crystal Microbalance (QCM) sensor, showing good response at room temperature. vjs.ac.vn |
In the field of electrochemistry, iron(III) chloride and its derivatives are used to fabricate modified electrodes for the selective detection of various chemical and biological molecules. mdpi.com These sensors operate by measuring changes in electrical signals (like current or potential) that occur when the target analyte interacts with the iron compound on the electrode surface. analchemres.orgfrontiersin.org
One common approach involves creating a composite material by combining an iron compound with other conductive materials like graphene, carbon nanotubes, or gold nanoparticles. mdpi.commdpi.com For example, a glassy carbon electrode (GCE) modified with a hybrid film of graphene, iron (III) phthalocyanine, and gold nanoparticles has been developed for the highly selective determination of nicotine. mdpi.com The iron(III) complex in this setup plays a crucial role in the electrocatalytic oxidation of nicotine, enhancing the sensor's sensitivity and selectivity. mdpi.com
Another strategy is the use of ion-imprinted polymers (IIPs). An electrochemical sensor for the determination of iron(III) ions itself was fabricated by modifying a GCE with reduced graphene oxide and an electropolymerized Fe(III)-IIP. analchemres.org This method provides high selectivity for the target ion.
Iron(III) chloride can also be used more directly as a modifier. Electrochemical sensors for detecting polyphenols in tea have been developed by immobilizing ferric chloride on glassy-carbon and platinum electrodes. researchgate.net The detection mechanism involves the reduction of Fe³⁺ to Fe²⁺ as the polyphenols are oxidized, generating a measurable amperometric response. researchgate.net
| Electrode/Modifier | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) |
| Iron(III) Phthalocyanine/Gold Nanoparticle/Graphene on GCE | Nicotine | Amperometry | 0.5–27 µM | 17 nM |
| Fe(III) Ion-Imprinted Polymer on RGO/GCE | Iron(III) ions | Square Wave Voltammetry (SWV) | 1.0–1500 ppb | 0.3 ppb |
| Ferric Chloride on Glassy-Carbon Electrode | Tea Polyphenols | Amperometry | Not Specified | 0.192 mg/L |
| Rhodamine Dimer (complex with Fe(III)) | Iron(III) ions | Not Specified | 1.0 × 10⁻⁷–1.5 × 10⁻⁴ M | 5.5 × 10⁻⁸ M |
| Urea-formaldehyde resin with Fe(III) compounds on Carbon Paste Electrode | Caffeic Acid | Differential Pulse Voltammetry | 0.5–100 µM | 0.046 µM |
Advanced Analytical Methodologies for Iron Iii Chloride Hexahydrate Systems
Spectroscopic Techniques for In-Situ Reaction Monitoring
Spectroscopic methods that allow for real-time, in-situ analysis are invaluable for studying the dynamic changes occurring in iron(III) chloride hexahydrate systems during chemical reactions.
Time-resolved spectroscopy is a powerful tool for observing the transient species and intermediate states that form during chemical reactions involving iron(III) chloride. By capturing spectra at very short time intervals, it is possible to follow the kinetics of processes such as ligand exchange, redox reactions, and complex formation.
In studies of iron complexes, techniques like time-resolved UV-Vis spectroscopy can track changes in the electronic structure of the iron center. diva-portal.org For instance, the characteristic absorbance spectra of different iron(III) chloro-aqua complexes, such as [FeCl(H₂O)₅]²⁺, [FeCl₂(H₂O)₄]⁺, and [FeCl₃(H₂O)₃], allow for their identification and quantification as a function of time. nih.govd-nb.info The formation and decay of these species can be monitored to elucidate reaction pathways and determine rate constants. For example, a study on the complexation of iron(III) with rhamnoxylan showed distinct changes in the UV-Vis spectrum, with new absorption bands appearing in the visible region, indicating the formation of a six-coordinate Fe³⁺ complex. researchgate.net
Operando spectroscopy combines in-situ spectroscopic measurements with the simultaneous monitoring of catalytic activity under actual reaction conditions. This approach provides a direct correlation between the structural and electronic properties of the catalyst and its performance. For systems where iron(III) chloride is a catalyst or precursor, operando techniques are essential for understanding the active catalytic species.
A notable application is in the electrocatalytic reduction of CO₂ using iron porphyrin-based catalysts, which can be synthesized from iron(III) chloride. acs.orgkaust.edu.saosti.gov In one study, in-operando UV-Vis and X-ray absorption spectroscopy (XAS) were used to investigate an immobilized 5,10,15,20-tetrakis(pentafluorophenyl) porphyrin Fe(III) chloride (FeF₂₀TPP) catalyst. acs.orgkaust.edu.saosti.govkaust.edu.sa The spectroscopic data revealed that during the reaction, Fe(III) is reduced to Fe(II), which is the active state for CO₂ reduction. acs.orgkaust.edu.sa The formation of an Fe(II)-CO adduct was identified as a key intermediate in the catalytic cycle. acs.orgkaust.edu.saosti.gov These findings are critical for designing more efficient and selective catalysts. acs.orgkaust.edu.sa
| Spectroscopic Technique | Application in Iron(III) Chloride Systems | Key Findings |
| In-operando UV-Vis Spectroscopy | Monitoring the electronic state of an iron porphyrin catalyst during CO₂ electroreduction. | Revealed the persistence of Fe(II) species as the active catalytic sites under reaction conditions. acs.orgkaust.edu.sa |
| In-operando X-ray Absorption Spectroscopy (XAS) | Probing the coordination environment and oxidation state of the iron center in the catalyst. | Confirmed the presence of Fe(II) and identified the formation of Fe(II)-CO adducts. acs.orgosti.gov |
| FTIR and UV/Visible Spectroelectrochemistry (SEC) | Characterizing the oxidation state and coordination sphere of iron porphyrin catalysts. | Enabled the identification of catalytic species and uncovered a secondary reaction pathway. diva-portal.org |
Chromatographic Separation and Detection Methods
Chromatography is a fundamental analytical technique for separating and quantifying the components of a mixture. In the context of this compound systems, various chromatographic methods are employed to analyze anions, cations, and complex iron species.
Ion chromatography (IC) is a highly effective method for the determination of anions like chloride in various matrices. filab.frsigmaaldrich.commetrohm.com This is particularly relevant for analyzing the composition of solutions containing iron(III) chloride and for quality control purposes. The technique separates ions based on their affinity for an ion-exchange resin. sigmaaldrich.com
Combustion ion chromatography (CIC) is a powerful extension of IC used for the analysis of halogens in solid samples, such as iron ore. thermofisher.comtandfonline.com In this method, the sample is combusted at a high temperature (above 900 °C), and the resulting gaseous products, including hydrogen halides, are absorbed into a solution which is then analyzed by IC. thermofisher.com This allows for the accurate determination of total chloride content. Studies have demonstrated the successful application of CIC for determining fluorine and chlorine in iron ore, with detection limits in the low µg/g range. thermofisher.comtandfonline.com
| Parameter | Method | Details |
| Mobile Phase | Sodium Carbonate/Sodium Bicarbonate Solution | A mixture of 3.2 mmol L⁻¹ sodium carbonate and 1.0 mmol L⁻¹ sodium bicarbonate at a flow rate of 0.7 mL min⁻¹ was used to separate fluoride (B91410) and chloride. tandfonline.com |
| Limit of Detection (LOD) - Fluorine | Combustion Ion Chromatography | 0.762 µg/g (based on a 10 mg sample weight). thermofisher.com |
| Limit of Detection (LOD) - Chlorine | Combustion Ion Chromatography | 0.738 µg/g (based on a 10 mg sample weight). thermofisher.com |
| Recoveries | Combustion Ion Chromatography | For fluorine and chlorine, recoveries ranged from 91.9% to 104.6%. tandfonline.com |
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. chromatographyonline.com This technique is particularly useful for studying the formation and distribution of oligomeric and polymeric iron species that can form in aqueous solutions of iron(III) chloride through hydrolysis and polymerization reactions.
In research on iron-containing proteins like ferritin, SEC is used to study iron-induced oligomerization. plos.orgnih.govresearchgate.net While not directly on this compound itself, these studies demonstrate the principle of using SEC to separate different oligomeric states. By passing the sample through a column packed with porous particles, larger oligomers elute before smaller ones. chromatographyonline.com Combining SEC with other detection methods, such as small-angle X-ray scattering (SEC-SAXS), provides detailed information on the size, shape, and distribution of these iron-based oligomers in solution. plos.orgnih.gov For instance, studies on the bacterial frataxin CyaY showed that higher iron-to-protein ratios lead to the formation of larger oligomeric species. plos.org
| Chromatographic Method | Principle | Application in Iron Systems |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. chromatographyonline.com | Characterization of iron-induced protein oligomers, separating dimers, trimers, and higher-order species. plos.orgnih.govresearchgate.net |
| SEC-SAXS | SEC combined with Small-Angle X-ray Scattering detection. | Provides structural information (size, shape) on the separated oligomeric species in solution. plos.orgnih.gov |
Electrochemical Techniques for Iron(III)/Iron(II) Speciation
Electrochemical techniques are highly sensitive methods for determining the speciation of redox-active elements like iron. They are based on measuring the potential and/or current in an electrochemical cell containing the analyte. These methods can simultaneously determine the concentrations of Fe(III) and Fe(II) in a sample. researchgate.net
Various electrochemical methods have been developed for iron speciation, including voltammetry, potentiometry, and spectroelectrochemistry. rsc.orgrsc.org For example, a method using a rotating disk electrode involves a steady-state polarization technique where the limiting currents are related to the concentrations of Fe(II) and Fe(III). researchgate.net Another approach involves the complexation of iron species with a ligand like 1,10-phenanthroline, which modulates the redox potential of the Fe(III)/Fe(II) couple, allowing for their selective determination. semanticscholar.org A simple and inexpensive method based on scanner electrochemistry has also been developed, where color changes resulting from the complexation of iron with thiocyanate (B1210189) (SCN⁻) and subsequent electrolysis are measured. rsc.orgrsc.org
These techniques have been applied to various samples, from natural waters to archaeological materials, demonstrating their versatility. semanticscholar.orgresearchgate.net The choice of method often depends on the sample matrix and the required sensitivity.
| Electrochemical Technique | Principle | Detection Limit |
| Scanner Electrochemistry with SCN⁻ complexation | Colorimetric analysis of electrolyzed iron-thiocyanate complexes. rsc.orgrsc.org | Not specified, but presented as a simple and inexpensive alternative to spectroelectrochemistry. rsc.org |
| Potentiometry with 1,10-phenanthroline | Redox titration where phenanthroline modifies the Fe(III)/Fe(II) potential. semanticscholar.org | 0.5 mmol L⁻¹ for Fe(II) and 1.0 mmol L⁻¹ for Fe(III). semanticscholar.org |
| Rotating Disk Electrode Voltammetry | Measurement of limiting currents related to Fe(II) and Fe(III) concentrations. researchgate.net | Comparable to advanced methods like capillary zone electrophoresis. researchgate.net |
Advanced Microscopy for Morphological and Elemental Analysis
High-resolution microscopy techniques are indispensable for the detailed analysis of materials synthesized using this compound. These methods provide direct visualization of particle morphology, size distribution, and crystalline structure, while complementary spectroscopic techniques offer precise elemental composition.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating the morphology and structure of materials at the micro- and nanoscale. In the context of this compound, these techniques are not typically used to study the bulk compound itself but are essential for characterizing the materials synthesized from it, such as iron oxides and other nanoparticles.
SEM provides detailed information about the surface topography and morphology of materials. For instance, in the synthesis of iron oxide nanoparticles using this compound as a precursor, SEM analysis has revealed the formation of various shapes depending on the synthesis conditions. One study demonstrated that using this compound in ethylene (B1197577) glycol with ammonium (B1175870) acetate (B1210297) as a capping agent resulted in spherical Fe₃O₄ nanoparticles with an average particle size of 200–300 nm. rsc.org Magnified SEM images showed that these spherical particles were composed of many smaller grains. rsc.org In another synthesis, SEM was used to observe the sheet-like morphology of a metallosupramolecular polymer formed from the coordination reaction between this compound and triptycene-based triamine (TA). nih.gov
TEM offers higher resolution than SEM, allowing for the visualization of individual nanoparticles, their size distribution, and even their crystal lattice structure. Researchers have used TEM to confirm the size and shape of nanoparticles synthesized from this compound. For example, α-Fe₂O₃ nanorods with an average diameter of about 30 nm were prepared via a co-precipitation method using FeCl₃·6H₂O, and their morphology was confirmed by TEM. physchemres.org In a different study, field emission TEM images showed iron oxide nanoparticles (IONPs) formed using FeCl₃·6H₂O as a precursor, with high-magnification images revealing the crystal lattice structure of the nanoparticles. researchgate.net
The following table summarizes findings from various studies where SEM and TEM were used to characterize materials synthesized with this compound.
Table 1: Morphological Analysis of Materials Synthesized Using this compound
| Synthesized Material | Precursor(s) | Microscopy Technique(s) | Observed Morphology | Particle/Feature Size | Reference |
|---|---|---|---|---|---|
| Magnetite (Fe₃O₄) | FeCl₃·6H₂O, FeCl₂·4H₂O | SEM, TEM | Agglomerated nanoparticles | Not specified | researchgate.net |
| Hematite (B75146) (α-Fe₂O₃) | FeCl₃·6H₂O | SEM, TEM | Plate-like and sphere-like nanoparticles, nanorods | ~30 nm | physchemres.org |
| Magnetite (Fe₃O₄) | FeCl₃·6H₂O | SEM | Spherical nanoparticles composed of smaller grains | 200–300 nm | rsc.org |
| Iron Oxide Nanoparticles (IONPs) | FeCl₃·6H₂O | Field Emission TEM | Nanoparticles with clear crystal lattice structure | Not specified | researchgate.net |
| Iron Carbide in Carbon Matrix (Fe₃C) | FeCl₃·6H₂O, Triptycene-based triamine | SEM, TEM | Sheet-like morphology, Fe₃C nanoparticles in carbon matrix | Not specified | nih.gov |
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Electron Energy Loss Spectroscopy (EELS) are analytical techniques often coupled with electron microscopes (SEM or TEM) to provide elemental and chemical information about a sample.
EDS analysis is widely used to confirm the elemental composition of materials synthesized from this compound. By detecting the characteristic X-rays emitted from a sample bombarded with an electron beam, EDS can identify the elements present and their relative abundance. In the synthesis of α-Fe₂O₃ nanoparticles from this compound, EDS spectra confirmed the presence of iron and oxygen, indicating the purity of the prepared material. physchemres.org Similarly, when fabricating a heterogeneous catalyst, Fe@Bacillus subtilis, using an impregnation method with this compound, EDS was employed to verify the presence of iron on the bacterial support. rsc.org Another study reported the synthesis of iron oxide nanoparticles where the EDS analysis revealed the presence of 58.5% iron and 17% oxygen. researchgate.net
EELS is a more advanced technique that analyzes the energy distribution of electrons that have passed through a thin sample. It can provide information not only on elemental composition but also on the chemical bonding and oxidation states of the elements. This is particularly useful for distinguishing between different iron oxide phases, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). In a study of iron oxide nanoparticles synthesized via thermal decomposition of an iron oleate (B1233923) complex (prepared from FeCl₃·6H₂O), STEM-EELS was used to differentiate between magnetite and maghemite. scispace.com The analysis indicated the presence of approximately 66% Fe³⁺ and 33% Fe²⁺, which is characteristic of magnetite. scispace.com EELS has also been proposed as a powerful technique to investigate the phase and structure of various synthesized iron oxide nanoparticles. researchgate.netresearchgate.net
The table below provides examples of elemental analysis performed on materials derived from this compound.
Table 2: Elemental and Chemical Analysis of Materials Synthesized Using this compound
| Synthesized Material | Analytical Technique | Findings | Reference |
|---|---|---|---|
| Hematite (α-Fe₂O₃) | EDS | Confirmed the presence of Fe and O, indicating high purity. | physchemres.org |
| Magnetite (Fe₃O₄) | STEM-EELS | Determined iron oxidation states (approx. 66% Fe³⁺, 33% Fe²⁺), confirming the magnetite phase. | scispace.com |
| Fe@Bacillus subtilis Catalyst | EDS | Verified the successful impregnation of iron onto the Bacillus subtilis support. | rsc.org |
| Iron Oxide Nanoparticles | EDS | Revealed elemental composition of 58.5% iron and 17% oxygen. | researchgate.net |
Future Research Directions and Emerging Areas for Iron Iii Chloride Hexahydrate
Integration in Sustainable Chemical Processes
The principles of green chemistry are guiding the development of new synthetic methodologies, and iron(III) chloride hexahydrate is emerging as a key catalyst in this field. Its low toxicity compared to other metal catalysts makes it an attractive option for reducing the environmental impact of chemical production. sigmaaldrich.com
Recent studies have highlighted its effectiveness in catalyzing reactions under solvent-free conditions, a significant step towards more sustainable processes. akjournals.com For example, an eco-efficient method has been developed for the acetylation of alcohols, phenols, thiols, and amines using a catalytic amount of this compound with acetic anhydride (B1165640) at room temperature without any solvent. akjournals.com This procedure is noted for its high efficiency and minimal need for purification, making it suitable for industrial-scale applications. akjournals.com
Furthermore, research has identified iron(III) chloride as a superior, sustainable catalyst for both the synthesis of renewable polyesters and the depolymerization of post-consumer plastics like poly(ethylene terephthalate) (PET). sigmaaldrich.com In the synthesis of polyesters from renewable sources such as 2,3-butanediol (B46004) (BDO) and 2,5-furandicarboxylic acid (FDCA), it has been shown to produce polymers with high molecular weights and improved thermal stability. sigmaaldrich.com Its ability to catalyze the breakdown of PET into its constituent monomers demonstrates a significant potential for its use in a circular economy. sigmaaldrich.com
| Sustainable Process | Reactants | Role of FeCl₃·6H₂O | Key Findings |
| Solvent-free Acetylation | Alcohols, phenols, thiols, amines, acetic anhydride | Catalyst | Promotes rapid and quantitative acetylation at room temperature, eliminating the need for solvents and complex purification. akjournals.com |
| Renewable Polyester Synthesis | 2,3-butanediol (BDO), 2,5-furandicarboxylic acid (FDCA) | Catalyst | Produces high molecular weight polyesters with enhanced thermal stability compared to traditional catalysts. sigmaaldrich.com |
| PET Depolymerization | Poly(ethylene terephthalate) (PET) | Catalyst | Effectively breaks down PET into monomers, facilitating a closed-loop recycling process. sigmaaldrich.com |
| Coumarin Synthesis | Phenols, β-keto esters | Catalyst | Acts as an effective, inexpensive, and environmentally friendly catalyst in Pechmann condensation reactions. scite.ai |
Advanced Materials Design and Functionalization
This compound is a critical precursor in the bottom-up synthesis of a wide array of advanced materials, particularly at the nanoscale. sciencemadness.org Its utility stems from its role as a reliable source of iron ions for the fabrication of iron-based nanomaterials, which exhibit unique magnetic, catalytic, and electronic properties. sciencemadness.orgdoaj.org
A primary area of research is the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). doaj.orgnih.gov These nanoparticles are synthesized through methods like co-precipitation, sonochemical, and solvothermal techniques, where this compound serves as the iron precursor. The resulting magnetic nanoparticles have burgeoning applications in data storage, magnetic resonance imaging (MRI) contrast agents, and targeted drug delivery systems. sciencemadness.orgdoaj.org
The compound is also integral to the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas. sciencemadness.org These bimetallic MOFs have significant potential in gas storage, separation technologies, and catalysis. sciencemadness.orgscbt.com Beyond nanoparticles and MOFs, this compound is being explored in the development of innovative conductive polymers and self-healing materials, opening new avenues for advanced electronic components and responsive materials. wikipedia.org
| Advanced Material | Synthesis Role of FeCl₃·6H₂O | Emerging Applications |
| Iron Oxide Nanoparticles (Fe₃O₄, γ-Fe₂O₃) | Iron precursor in co-precipitation, sonochemical, and solvothermal methods. doaj.org | MRI contrast agents, magnetic data storage, environmental remediation, sensors. sciencemadness.orgdoaj.org |
| Metal-Organic Frameworks (MOFs) | Precursor for iron-based or bimetallic MOFs. sciencemadness.org | Gas storage, chemical separations, catalysis. sciencemadness.orgscbt.com |
| Conductive Polymers | Component in development and synthesis. wikipedia.org | Advanced electronic components, sensors. wikipedia.org |
| Self-Healing Materials | Plays a crucial role in the material's formulation. wikipedia.org | Responsive and smart materials. wikipedia.org |
Interdisciplinary Research with Environmental Science and Engineering
The application of this compound in water and wastewater treatment is well-established, but ongoing research continues to refine and expand its role in environmental remediation. researchgate.nethamptonresearch.com It functions as a coagulant and flocculant, where its hydrolysis forms iron(III) hydroxide (B78521), an insoluble floc that entraps and removes suspended solids, heavy metals, and other impurities from water. sciencemadness.orghamptonresearch.comuprm.edu
A significant area of interdisciplinary research is its use for phosphate (B84403) removal in wastewater. nih.govresearchgate.net Iron(III) chloride reacts with soluble phosphates to form insoluble iron(III) phosphate, which precipitates out of the water, thereby mitigating eutrophication in receiving water bodies. hamptonresearch.comuprm.edu Studies have demonstrated that a dosage of 40 mg/L of ferric chloride can effectively remove 76% of total sulphide and significantly reduce phosphates, total suspended solids (TSS), and biological oxygen demand (BOD) from wastewater.
Emerging research also focuses on its role in catalyzing the degradation of persistent organic pollutants. doaj.org For instance, iron(III) chloride adsorbed on silica (B1680970) gel has been shown to photocatalyze the decomposition of dichloromethane (B109758) under near-UV irradiation. Nanoparticles derived from this compound are also being deployed for soil remediation to decontaminate soils polluted with heavy metals or organic contaminants. doaj.org
| Environmental Application | Mechanism | Target Pollutants |
| Water & Wastewater Treatment | Coagulation and flocculation. hamptonresearch.com | Suspended solids, turbidity, color, some organic matter. uprm.edu |
| Phosphate Removal | Precipitation of insoluble iron(III) phosphate. hamptonresearch.com | Soluble phosphates. nih.gov |
| Sulphide and Odor Reduction | Oxidation of hydrogen sulfide (B99878). hamptonresearch.com | Hydrogen sulfide (H₂S). |
| Pollutant Degradation | Catalyst for degradation reactions (e.g., photocatalysis). doaj.org | Organic pollutants (e.g., dichloromethane). doaj.org |
| Soil Remediation | Precursor for nanoparticles that react with and immobilize contaminants. doaj.org | Heavy metals, organic contaminants. doaj.org |
Exploration of Extreme Conditions Chemistry
Investigating the behavior of chemical compounds under extreme conditions of temperature and pressure provides fundamental insights into material stability, phase transitions, and reaction pathways. Research into this compound under such conditions is an emerging field, primarily focused on its thermal decomposition.
Upon heating, the hexahydrate does not simply lose its water molecules to yield the anhydrous form; instead, it undergoes a more complex series of reactions involving simultaneous dehydration and dehydrochlorination. akjournals.comresearchgate.net Thermal analysis studies, such as thermogravimetry (TG) and differential thermal analysis (DTA), show that the decomposition process involves multiple steps. nih.gov The initial phase involves the loss of water molecules, followed by the release of hydrogen chloride (HCl) gas as the iron cation hydrolyzes at elevated temperatures, ultimately leading to the formation of iron oxides like hematite (B75146) (Fe₂O₃). doaj.orgnih.gov The decomposition of the hexahydrate form begins at temperatures around 280 °C. researchgate.net
The specific decomposition products and reaction kinetics are highly dependent on the temperature and heating rate. akjournals.comdoaj.org For instance, studies have identified different kinetic models for the dehydration reaction below 125°C versus above 135°C, indicating a shift in the controlling mechanism. akjournals.com While the thermal behavior is increasingly well-characterized, the chemistry of this compound under high-pressure conditions remains a largely unexplored frontier, presenting opportunities for future research in materials science and geochemistry.
| Condition | Observation | Products |
| Heating (50–250°C) | Simultaneous dehydration (loss of H₂O) and dehydrochlorination. akjournals.com | Iron oxychloride, Iron(III) oxide, Hydrogen chloride (gas), Water (vapor). doaj.orgresearchgate.net |
| Decomposition Temperature | Begins to decompose at approximately 280 °C. researchgate.net | Iron(II) chloride, Chlorine gas, or Iron oxides and HCl, depending on conditions. doaj.orgresearchgate.net |
Development of Novel Analytical Probes
The distinct chemical properties of this compound are being leveraged to develop new analytical tools and sensors. nih.gov Its ability to form colored complexes with specific functional groups has long been used in classical analytical chemistry, for example, in the detection of phenols. nih.govresearchgate.net
Modern research is extending this capability by incorporating this compound into advanced sensor technologies. Nanoparticles synthesized from this precursor are particularly promising for chemical sensing applications. doaj.org These nanoparticles offer a high surface-area-to-volume ratio, which can enhance sensitivity and response time. doaj.org Research is underway to develop sensors based on these materials for the detection of gases and changes in pH. doaj.org
Furthermore, this compound serves as an analytical reagent in various quantitative methods. It is used for the determination of a range of elements and ions, including arsenic, tin, selenium, vanadium, thiocyanate (B1210189), and ferricyanate, showcasing its versatility in the analytical laboratory.
| Analytical Application | Analyte/Target | Principle |
| Qualitative Analysis | Phenolic compounds. researchgate.net | Formation of a colored complex. nih.gov |
| Chemical Sensing | Gases, pH. doaj.org | Nanoparticles derived from FeCl₃·6H₂O act as the sensing material. doaj.org |
| Quantitative Analysis | Arsenic, lithium, tin, selenium, vanadium, thiocyanate, ferricyanate. | Used as a reagent in specific determination methods. |
Q & A
Q. How is Iron(III) chloride hexahydrate synthesized in laboratory settings?
this compound is typically synthesized via the hydrochloric acid method , where iron filings or powder react with hydrochloric acid under controlled conditions. The reaction generates FeCl₃ solution, which is further chlorinated with Cl₂ gas to ensure complete oxidation of Fe²⁺ to Fe³⁺. The solution is then cooled to crystallize the hexahydrate form (FeCl₃·6H₂O). Key considerations include maintaining stoichiometric ratios, temperature control (to avoid over-oxidation), and purification steps to remove contaminants like arsenic or heavy metals .
Q. What is the correct methodology to prepare a M aqueous solution of this compound?
To prepare 2.5 L of 0.05 M FeCl₃·6H₂O:
Calculate moles required: .
Multiply by molar mass (270.3 g/mol): .
Dissolve the weighed solid in a volumetric flask with distilled water, ensuring complete dissolution before adjusting to the final volume. Note: The compound’s hygroscopicity demands rapid weighing and airtight storage to prevent moisture absorption, which alters concentration .
Q. How should this compound be stored to maintain stability in laboratory conditions?
Due to its extreme hygroscopicity and deliquescence, FeCl₃·6H₂O must be stored in airtight containers with desiccants (e.g., silica gel). Exposure to humid air converts it into a liquid phase, compromising purity. Long-term storage requires refrigeration (2–8°C) in amber glass to prevent photodegradation. Label containers with dates and monitor for discoloration (indicative of Fe²⁺ contamination) .
Advanced Research Questions
Q. How does this compound function as a precursor in coordination chemistry?
FeCl₃·6H₂O serves as a versatile Fe³⁺ source for synthesizing coordination complexes. For example, in the preparation of iron-porphyrin complexes, it facilitates ligand substitution reactions due to its labile chloride ions. The hexahydrate form ensures solubility in polar solvents (e.g., water, ethanol), enabling precise control over metal-ligand ratios. Characterization via ATR-IR, HRMS, and X-ray crystallography confirms structural integrity .
Q. What analytical contradictions arise when assessing this compound purity, and how are they resolved?
Discrepancies in purity assessments often stem from methodological differences :
- Iodometric titration (ACS standard) quantifies active Cl⁻ but may underestimate hydrated water content.
- Spectroquant Chloride Test (mercury thiocyanate method) detects free Cl⁻ but is interfered with by competing anions (e.g., SO₄²⁻).
- Thermogravimetric analysis (TGA) resolves this by measuring mass loss during dehydration (37–280°C). Cross-validation using multiple techniques ensures accuracy, especially when quantifying trace impurities .
Q. How can reaction conditions be optimized for this compound in layered double hydroxide (LDH) synthesis?
In LDH synthesis (e.g., Mg-Fe-Cl LDHs), FeCl₃·6H₂O’s molar ratio, pH, and temperature critically influence crystallinity:
- pH 9–11 : Achieved by NaOH addition, promotes Fe³⁺ hydrolysis and co-precipitation with Mg²⁺.
- Temperature (60–80°C) : Enhances crystallite size and reduces amorphous phases.
- Citrate stabilization : Tri-sodium citrate prevents particle aggregation, enabling uniform morphology. Post-synthesis washing with degassed water prevents oxidation of Fe²⁺ impurities .
Q. What methodological challenges occur in using this compound as a Lewis acid catalyst?
Key challenges include:
- Hydrolysis in protic solvents : Generates insoluble Fe(OH)₃, reducing catalytic activity. Use anhydrous solvents (e.g., CH₂Cl₂) or stabilize with ligands (e.g., acetylacetonate).
- Side reactions : Competitive complexation with substrates (e.g., alcohols, amines) requires strict stoichiometric control.
- Recycling difficulty : Immobilization on silica or clay supports improves recoverability while maintaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
